Pramoxine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCBXBCPLUFJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
140-65-8 (Parent) | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047777 | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |
| Record name | SID855556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
637-58-1 | |
| Record name | Pramoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pramocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
181-183 °C | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pramoxine Hydrochloride: An In-depth Technical Guide on the Core Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pramoxine (B177174) hydrochloride is a topical local anesthetic agent clinically utilized for its analgesic and antipruritic properties. Its therapeutic effects are rooted in the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, a mechanism it shares with other local anesthetics. This guide provides a detailed examination of the molecular interactions between pramoxine hydrochloride and VGSCs. While specific quantitative electrophysiological data for pramoxine are not extensively available in peer-reviewed literature, this document extrapolates its mechanism of action from the well-established principles of local anesthetic pharmacology. It covers the state-dependent binding, interaction with the channel pore, and the consequential effects on channel gating kinetics. Furthermore, standardized experimental protocols for investigating such interactions are detailed, and conceptual frameworks are visualized through signaling pathway and workflow diagrams.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound is a morpholine (B109124) derivative that functions as a surface anesthetic.[1] Unlike many other local anesthetics that are ester or amide-linked, pramoxine's structure is distinct, which may influence its physicochemical properties and interaction with biological membranes.[1] Its primary pharmacological target is the voltage-gated sodium channel, a family of transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[2][3][4][5][6] By inhibiting the influx of sodium ions through these channels, this compound effectively dampens neuronal excitability, thereby preventing the transmission of pain and itch signals.
VGSCs are composed of a large α-subunit, which forms the ion-conducting pore and voltage-sensing domains, and smaller auxiliary β-subunits that modulate channel function.[3][7] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] The S4 segments act as voltage sensors, while the S5 and S6 segments from each domain line the central pore.[7]
Core Mechanism of Action: State-Dependent Blockade
The interaction of local anesthetics, including presumably this compound, with VGSCs is not static but is dynamically influenced by the conformational state of the channel. This principle is described by the modulated receptor hypothesis, which posits that these drugs exhibit different affinities for the resting, open, and inactivated states of the channel.[4]
Local anesthetics generally display the highest affinity for the open and inactivated states of the VGSC.[2] This state-dependent binding results in a "use-dependent" or "phasic" block, where the degree of inhibition is more pronounced in rapidly firing neurons, a characteristic physiological state of nociceptive pathways.
The Local Anesthetic Binding Site
The receptor site for local anesthetics is located within the inner pore of the VGSC.[7] This binding pocket is formed by the S6 transmembrane segments of the four domains of the α-subunit.[7] Specific amino acid residues, particularly aromatic and hydrophobic residues within these segments, are critical for the binding of local anesthetic molecules.
Pathways of Access
This compound, being an amphipathic molecule, is thought to access its binding site through two primary pathways:
-
Hydrophilic Pathway: In its protonated, charged form, the molecule can gain access to the inner pore when the channel is in the open state.
-
Hydrophobic Pathway: In its neutral, uncharged form, the molecule can partition into the lipid bilayer of the cell membrane and diffuse laterally to the binding site within the pore.
The following diagram illustrates the state-dependent binding of a local anesthetic like pramoxine to a voltage-gated sodium channel.
State-dependent binding of pramoxine to VGSC.
Effects on Channel Gating and Excitability
The binding of this compound to the VGSC has several key consequences for the channel's gating kinetics and overall neuronal excitability:
-
Stabilization of the Inactivated State: By binding with high affinity to the inactivated state, pramoxine stabilizes this non-conducting conformation. This leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, meaning that fewer channels are available to open at a given membrane potential.
-
Slowing of Recovery from Inactivation: The dissociation of the drug from the channel is a rate-limiting step for the transition from the inactivated to the resting state. This results in a prolonged refractory period, further reducing the ability of the neuron to fire action potentials at high frequencies.
-
Block of the Conductance Pathway: When bound within the pore, the pramoxine molecule physically or electrostatically occludes the passage of sodium ions, directly blocking the ionic current.
Quantitative Data (Representative for Local Anesthetics)
While specific quantitative data for this compound are scarce in the public domain, the following table summarizes representative half-maximal inhibitory concentrations (IC50) for other well-characterized local anesthetics against different VGSC subtypes. These values are typically determined using patch-clamp electrophysiology.
| Local Anesthetic | VGSC Subtype | IC50 (µM) | Experimental Condition | Reference |
| Lidocaine | NaV1.5 | ~47 | Vhold = -120 mV | [8] |
| Lamotrigine | NaV1.5 | ~280 | Vhold = -120 mV | [8] |
| Mexiletine | NaV1.5 | ~29 | Vhold = -120 mV | [8] |
| Flecainide | NaV1.5 | ~5.5 | Vhold = -120 mV | [8] |
Note: IC50 values for local anesthetics are highly dependent on the experimental conditions, including the holding potential, stimulation frequency, and the specific VGSC subtype being studied.
Experimental Protocols
The investigation of the effects of compounds like this compound on VGSCs predominantly relies on the patch-clamp technique.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the recording of the total ionic current passing through all VGSCs in the membrane of a single cell.
Cell Preparation:
-
HEK-293 or CHO cells stably or transiently expressing the human VGSC subtype of interest (e.g., NaV1.7, a key channel in pain pathways) are commonly used.[9]
-
Cells are cultured under standard conditions and plated onto glass coverslips 24-48 hours prior to recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride (B91410) ions are used to block potassium and calcium channels, respectively, isolating the sodium current.
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (gigaohm) seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Sodium currents are recorded using a patch-clamp amplifier and data acquisition software.
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, depolarizing voltage steps are applied in 10 mV increments (e.g., from -80 mV to +60 mV) for a short duration (e.g., 50 ms). This protocol determines the voltage at which the peak sodium current occurs.
-
Steady-State Inactivation: A series of 500 ms (B15284909) prepulses to various potentials (e.g., from -140 mV to -10 mV) are applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV). This protocol assesses the voltage-dependence of channel availability.
-
Recovery from Inactivation: The channel is inactivated by a depolarizing pulse, and the return of the sodium current is measured at a negative holding potential over time.
The following diagram outlines a typical experimental workflow for assessing the effect of a compound on VGSCs using automated patch-clamp electrophysiology.
Automated Patch-Clamp Workflow.
Logical Relationships in Pramoxine's Mechanism of Action
The following diagram illustrates the logical flow of events from the application of pramoxine to the ultimate physiological effect of nerve conduction block.
Logical flow of pramoxine's action.
Conclusion and Future Directions
This compound, as a local anesthetic, is presumed to exert its therapeutic effects through the state- and use-dependent blockade of voltage-gated sodium channels. This action involves binding to a receptor site within the channel's inner pore, leading to the stabilization of the inactivated state and a reduction in neuronal excitability. While the overarching mechanism is well-understood for the local anesthetic class, there is a notable absence of specific, high-resolution electrophysiological and structural data for pramoxine itself. Future research, employing the detailed experimental protocols outlined in this guide, is warranted to elucidate the precise binding kinetics, subtype selectivity, and effects on the gating of various VGSC isoforms for this compound. Such studies would not only confirm its mechanistic profile but could also inform the development of novel, more selective channel blockers for the management of pain and pruritus.
References
- 1. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Na+ channel pharmacology and molecular mechanisms of gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Pramoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of pramoxine (B177174) hydrochloride (C₁₇H₂₈ClNO₃), a topical anesthetic used to relieve pain and itching.[1][2] The document details various synthetic routes, experimental protocols, and purification methods, presenting quantitative data in a structured format for ease of comparison and analysis.
Synthetic Pathways
Several synthetic routes for pramoxine hydrochloride have been reported, primarily involving the formation of an ether linkage between a substituted phenol (B47542) and a morpholinopropyl side chain. The most common strategies are outlined below.
1.1. Williamson Ether Synthesis: One-Pot Approach
A prevalent method involves the direct reaction of a suitable intermediate with 3-morpholinopropan-1-ol in a one-pot synthesis.[1][3] This approach is efficient and yields a high-purity product.
1.2. Multi-Step Synthesis via Intermediate Formation
An alternative strategy involves a multi-step synthesis where key intermediates are prepared separately and then combined.[4][5] This can allow for greater control over the reaction and purification of intermediates, potentially leading to a higher overall purity of the final product. One such pathway begins with the synthesis of 4-n-butoxychlorobenzene from p-chlorophenol and n-bromobutane.[4][5] Concurrently, N-(3-hydroxypropyl)morpholine is synthesized from morpholine (B109124) and 3-bromopropanol.[4][5] These two intermediates are then reacted to form the pramoxine base.
Another variation of the multi-step synthesis involves the initial reaction of morpholine with 1-bromo-3-chloropropane (B140262) to yield N-(3-chloropropyl)morpholine.[6] This intermediate is subsequently reacted with 4-butoxyphenol (B117773) to form the pramoxine base.[6]
The final step in all synthetic routes is the salification of the pramoxine base with hydrochloric acid to yield the stable and water-soluble this compound salt.[1][3][6]
Caption: Synthetic routes to this compound.
Experimental Protocols
2.1. One-Pot Synthesis of this compound [1][3]
-
To a 500 ml reaction flask, add 23.2 g (0.1 mol) of the intermediate (e.g., 1-bromo-4-butoxybenzene), 17.42 g (0.12 mol) of 3-morpholine-1-propanol, and 115 g of tetrahydrofuran.
-
With stirring, slowly add 4.8 g (0.12 mol) of 60% sodium hydride, maintaining the temperature below 20°C.
-
After the addition is complete (approximately 1-2 minutes), heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in about 5 hours.
-
Once complete, concentrate the solution under reduced pressure.
2.2. Synthesis of 4-n-butoxychlorobenzene Intermediate [5]
-
In a reaction flask, combine 771g of water, 84g of sodium hydroxide, and 328.8g of n-bromobutane.
-
Under nitrogen protection, add 257g of p-chlorophenol.
-
Slowly raise the reaction temperature to 70-75°C and maintain for 15 hours.
-
After the reaction, cool the solution to 5-10°C and stir for 1 hour.
-
Filter the resulting solid, wash with 650g of water for 30 minutes, filter again, and dry to obtain the product.
2.3. Synthesis of N-(3-hydroxypropyl)morpholine Intermediate [5]
-
In a reaction flask, add 609g of toluene (B28343), 174g of morpholine, and 333.6g of 3-bromopropanol.
-
While stirring, add 276g of potassium carbonate.
-
Heat the reaction mixture to 55-60°C for 15 hours.
-
After the reaction is complete, filter the mixture and concentrate the filtrate to remove toluene and unreacted starting materials.
2.4. Synthesis of N-(3-chloropropyl)morpholine Intermediate [6]
-
Prepare a weakly alkaline solution by dissolving a strong base-weak acid salt in water.
-
Add morpholine and 1-bromo-3-chloropropane to the solution and stir for 30-40 minutes.
-
Heat the mixture in a water bath at 55-65°C for 4-6 hours.
-
Cool to room temperature and allow the layers to separate.
-
Collect the upper oily layer and purify by rectification to obtain the intermediate.
Purification of this compound
The purification of this compound is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. The general workflow involves acid-base extraction, decolorization, and crystallization.
3.1. Purification Protocol [1][3]
-
Acidification and Washing: To the crude reaction mixture, add 60 ml of water and adjust the pH to 1-2 with concentrated hydrochloric acid. Wash the aqueous layer twice with 100 ml of ethyl acetate (B1210297) to remove non-basic impurities.
-
Basification and Extraction: Adjust the pH of the aqueous layer to 11-12 with 40% sodium hydroxide. Extract the pramoxine base twice with 120 ml of ethyl acetate.
-
Drying and Decolorization: Combine the organic layers and dry over anhydrous sodium sulfate. Add 2 g of activated charcoal to decolorize the solution.
-
Solvent Exchange and Salification: Filter to remove the charcoal and concentrate the solution at 40°C. Dissolve the residue in 80 ml of methanol. Adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Crystallization: Concentrate the solution under vacuum. Add 40 ml of acetone (B3395972) to dissolve the residue and induce crystallization with stirring. Cool to -10°C and continue stirring for 6-8 hours.
-
Isolation and Drying: Filter the crystalline solid, wash with cold acetone, and dry at 45-50°C for 6-8 hours to obtain pure this compound.
Caption: General purification workflow for this compound.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Molar Ratio (Intermediate:3-Morpholinopropanol:NaH) | 1 : 1.2 : 1.2 | [1][3] |
| Reaction Time | ~5 hours | [1][3] |
| Reaction Temperature | Reflux | [1][3] |
| Purification | ||
| Crystallization Time | 6 - 8 hours | [1][3] |
| Crystallization Temperature | -10 °C | [1][3] |
| Drying Temperature | 45 - 50 °C | [1][3] |
| Final Product | ||
| Yield | 82.61% | [1][3] |
| Purity | 99.926% | [1][3] |
| Maximum Single Impurity | 0.046% | [1][3] |
Conclusion
This technical guide has detailed the primary synthetic routes and purification protocols for this compound. The one-pot Williamson ether synthesis offers an efficient method, while multi-step syntheses provide greater control over intermediate purity. The purification process, involving acid-base extractions and crystallization, is crucial for obtaining a high-purity final product suitable for pharmaceutical applications. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
References
- 1. This compound: Application & Preparation_Chemicalbook [chemicalbook.com]
- 2. This compound | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN106045942A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102675246A - Preparation method of this compound - Google Patents [patents.google.com]
The Discovery and Historical Development of Pramoxine: A Technical Guide for Researchers
Abstract
Pramoxine (B177174) hydrochloride, a topical anesthetic discovered in 1953 at Abbott Laboratories, represents a unique chemical class among local anesthetics.[1] Unlike traditional "-caine" anesthetics, which are typically amino esters or amino amides, pramoxine is an alkoxy aryl alkamine ether. This structural distinction minimizes the risk of cross-sensitivity reactions in patients allergic to other local anesthetics.[2] This in-depth technical guide explores the discovery, historical development, mechanism of action, and key experimental findings related to pramoxine as a local anesthetic, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important therapeutic agent.
Discovery and Historical Development
Pramoxine, chemically known as 4-[3-(p-butoxyphenoxy)propyl]morpholine hydrochloride, emerged from a series of investigations into alkoxy aryl alkamine ethers at Abbott Laboratories. The seminal work by Schmidt, Blockus, and Richards in 1953 identified pramoxine as a particularly effective and well-tolerated topical local anesthetic agent.[1][3]
Early pharmacological studies revealed its potency and low acute and subacute toxicity.[1] It was found to be well-tolerated by most mucous membranes and demonstrated a low sensitizing index in humans, a significant advantage over many existing local anesthetics of the time.
Initially utilized for its general topical anesthetic properties to relieve pain and itching from minor skin irritations, burns, and insect bites, the clinical application of pramoxine has evolved.[4] Over the decades, its use has become more specialized, with a significant focus on the management of pruritus (itching) associated with various dermatological conditions. It has been a component of over-the-counter and prescription formulations for conditions such as atopic dermatitis, hemorrhoids, and other pruritic dermatoses.[2][5] The continued research and clinical use of pramoxine underscore its enduring role in topical pain and itch management.
Physicochemical Properties and Synthesis
Pramoxine hydrochloride is a white, crystalline solid that is soluble in water. Its unique morpholine (B109124) moiety is a key feature of its chemical structure.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common synthetic route involves the reaction of 4-butoxyphenol (B117773) with 3-morpholinopropanol in the presence of a strong base, followed by conversion to the hydrochloride salt.
Mechanism of Action
Similar to other local anesthetics, pramoxine exerts its effect by blocking nerve impulse conduction. The primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[2]
By binding to these channels, pramoxine decreases the permeability of the nerve cell membrane to sodium ions. This inhibition of sodium influx prevents the depolarization of the neuronal membrane, thereby blocking the initiation and propagation of action potentials. The nerve impulses that transmit sensations of pain and itching are thus effectively halted.
Below is a diagram illustrating the signaling pathway of pramoxine's mechanism of action.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and safety of pramoxine.
Table 1: In Vitro and In Vivo Efficacy of Pramoxine
| Parameter | Value | Species/Model | Reference |
| IC50 (Compound Action Potential Inhibition) | 0.21 mM | Isolated frog sciatic nerve | [3] |
| ED50 (Cutaneous Trunci Muscle Reflex Inhibition) | 42.1 µmol | Rat (subcutaneous) | [3] |
Table 2: Acute Toxicity of this compound
| Route of Administration | LD50 (mg/kg) | Species |
| Oral | 1050 | Mouse |
| Intraperitoneal | 460 | Mouse |
| Subcutaneous | 1470 | Mouse |
Table 3: Comparative Efficacy of Pramoxine and Lidocaine
| Parameter | Pramoxine | Lidocaine | Notes |
| Potency | Less Potent | More Potent | Lidocaine's higher potency is attributed to its influence on both sodium and potassium ion channels.[6] |
| Onset of Action | Slower | Faster | Lidocaine generally has a more rapid onset of action.[6] |
| Allergic Potential | Lower | Higher (cross-reactivity with other amides) | Pramoxine's unique ether linkage reduces the likelihood of cross-sensitivity.[6] |
Experimental Protocols
This section outlines the general methodologies for key experiments that were instrumental in the characterization of pramoxine.
Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound.
Detailed Method:
-
Reaction Setup: 4-butoxyphenol and 3-morpholinopropanol are dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Addition of Base: A strong base, such as sodium hydride, is slowly added to the reaction mixture to deprotonate the phenolic hydroxyl group of 4-butoxyphenol, forming a phenoxide intermediate.
-
Nucleophilic Substitution: The reaction mixture is heated to reflux to facilitate the nucleophilic substitution reaction, where the morpholinopropanol displaces a leaving group (in this variation, the hydroxyl group is activated by the base) to form the pramoxine base.
-
Workup and Extraction: After the reaction is complete, the mixture is cooled and quenched with water. The pramoxine base is then extracted into an organic solvent.
-
Salification: The organic extract containing the pramoxine base is treated with a solution of hydrochloric acid to form the hydrochloride salt.
-
Purification: The this compound is then purified by recrystallization from a suitable solvent to yield a white crystalline solid.
Determination of Local Anesthetic Activity (Frog Sciatic Nerve Method)
This in vitro method was crucial in quantifying the nerve-blocking potential of pramoxine.
-
Nerve Preparation: The sciatic nerve is dissected from a frog and mounted in a nerve chamber with stimulating and recording electrodes.
-
Compound Action Potential (CAP) Recording: The nerve is stimulated with a supramaximal electrical stimulus, and the resulting compound action potential (CAP) is recorded.
-
Application of Pramoxine: A baseline CAP is established, after which solutions of this compound at varying concentrations are applied to the nerve.
-
Measurement of Inhibition: The amplitude of the CAP is measured at set time intervals after the application of pramoxine. The percentage of inhibition of the CAP amplitude is calculated for each concentration.
-
IC50 Determination: The concentration of pramoxine that produces a 50% inhibition of the CAP amplitude (IC50) is determined from the concentration-response curve.
In Vivo Topical Anesthetic Activity (Rabbit Cornea Test)
This method assesses the topical anesthetic effect on a sensitive mucous membrane.
-
Animal Model: Albino rabbits are used for this assay.
-
Baseline Sensitivity: The corneal reflex is tested by gently touching the cornea with a fine filament and observing the winking reflex.
-
Application of Anesthetic: A solution of this compound is instilled into the conjunctival sac of one eye, with the other eye serving as a control.
-
Assessment of Anesthesia: The corneal reflex is tested at regular intervals after the application of the anesthetic. The absence of a winking reflex indicates successful topical anesthesia.
-
Duration of Action: The time from the onset of anesthesia to the return of the corneal reflex is recorded as the duration of action.
Conclusion
Since its discovery in 1953, pramoxine has established itself as a valuable and unique topical local anesthetic. Its distinct chemical structure, which minimizes the risk of cross-sensitivity, and its favorable safety profile have contributed to its long-standing clinical use. The historical development of pramoxine reflects an evolution from a general-purpose topical anesthetic to a key therapeutic agent in the management of pruritus. For researchers and drug development professionals, a thorough understanding of its discovery, mechanism of action, and the experimental methodologies used to characterize it provides a strong foundation for future innovations in the field of local anesthesia and topical therapeutics.
References
- 1. This compound: Application & Preparation_Chemicalbook [chemicalbook.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pramoxine vs. Lidoderm for Pain: Important Differences and Potential Risks. [goodrx.com]
- 5. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pramoxine vs Lidocaine | Power [withpower.com]
An In-depth Technical Guide on the Structure-Activity Relationship Studies of Pramoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramoxine (B177174) hydrochloride is a topical anesthetic agent that distinguishes itself from other local anesthetics through its unique chemical structure. Unlike the more common ester or amide-based local anesthetics, pramoxine is a morpholine (B109124) derivative with an ether linkage.[1][2] This structural distinctiveness is credited with its reduced potential for cross-sensitization and favorable safety profile.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pramoxine hydrochloride, offering insights into its mechanism of action, the correlation between its chemical structure and anesthetic efficacy, and detailed experimental protocols for its evaluation.
Core Concepts: Mechanism of Action
This compound exerts its anesthetic effect by blocking the initiation and conduction of nerve impulses.[3] The primary molecular target is the voltage-gated sodium channel in the neuronal membrane.[4] By reversibly binding to these channels, pramoxine decreases the permeability of the neuronal membrane to sodium ions. This action stabilizes the membrane and inhibits the ionic fluxes necessary for depolarization, thereby preventing the generation and propagation of action potentials.[3]
The following diagram illustrates the proposed mechanism of action of pramoxine at the neuronal membrane.
Structure-Activity Relationship (SAR) Studies
The anesthetic activity of pramoxine is intrinsically linked to its chemical structure, which consists of three key components: a lipophilic 4-butoxyphenoxy group, a hydrophilic morpholine ring, and a propyl ether chain connecting them. SAR studies aim to understand how modifications to these components affect the drug's potency, duration of action, and potential side effects.
| Compound | Modification | Physicochemical Parameter | Anesthetic Potency (IC50, Frog Sciatic Nerve) | Reference |
| Pramoxine | - | - | 0.21 mM | [5][6] |
| Analog K-94 | Phenylimino derivative | RM = 0.91 | Not Reported | [1][2] |
| Analog K-95 | Phenethylimino derivative | RM = 0.87 | Not Reported | [1][2] |
| Procaine (B135) | (Reference) | RM = 0.66 | 2.2 mM | [1][2] |
| Lidocaine (B1675312) | (Reference) | - | 0.74 mM | [6] |
| Tetracaine | (Reference) | - | 0.014 mM | [6] |
RM is a measure of lipophilicity derived from chromatographic experiments.
Further preclinical studies in rats have provided comparative potency data in different models:
| Compound | Anesthetic Model | Potency (ED50) | Reference |
| Pramoxine | Spinal Block (Rat) | 15.47 µmol/kg (Nociceptive) | [7] |
| Bupivacaine (B1668057) | Spinal Block (Rat) | 0.90 µmol/kg (Nociceptive) | [7] |
| Pramoxine | Cutaneous Antinociception (Rat) | 42.1 µmol | [8] |
| Lidocaine | Cutaneous Antinociception (Rat) | 5.44 µmol | [8] |
These in vivo studies indicate that while pramoxine is a potent local anesthetic, it is less potent than bupivacaine in spinal anesthesia and lidocaine in cutaneous analgesia in the models tested.[7][8]
Experimental Protocols
The evaluation of local anesthetic activity relies on well-established in vitro and in vivo models. The following are detailed methodologies for key experiments cited in SAR studies of pramoxine and related compounds.
Synthesis of Pramoxine Analogs (General Scheme)
The synthesis of pramoxine and its analogs generally involves the reaction of a substituted phenol (B47542) with a haloalkylamine. A general synthetic route is depicted below.
Example Synthesis of this compound:
A common synthetic route to this compound involves the following steps:[9]
-
Preparation of 4-n-butoxychlorobenzene: Parachlorophenol is reacted with n-butyl bromide in the presence of a base.
-
Preparation of N-(3-hydroxypropyl)morpholine: Morpholine is reacted with 3-bromopropanol under basic conditions.
-
Final Condensation and Salt Formation: The intermediate 4-n-butoxychlorobenzene is reacted with N-(3-hydroxypropyl)morpholine in the presence of a base. The resulting pramoxine free base is then extracted, purified, and converted to the hydrochloride salt by treatment with hydrochloric acid.
In Vitro Assay: Frog Sciatic Nerve Preparation
This ex vivo model is a classic method for assessing the nerve-blocking activity of local anesthetics.[10]
Protocol:
-
Nerve Dissection: A sciatic nerve is carefully dissected from a pithed frog (e.g., Rana temporaria).
-
Mounting: The dissected nerve is mounted in a nerve chamber with stimulating and recording electrodes. The nerve is kept moist with Ringer's solution.
-
Stimulation and Recording: The nerve is stimulated with a supramaximal electrical pulse, and the compound action potential (CAP) is recorded.
-
Drug Application: The Ringer's solution is replaced with a solution containing the test compound (e.g., this compound) at a known concentration.
-
Data Acquisition: CAPs are recorded at regular intervals to determine the rate and extent of nerve block. The percentage decrease in the CAP amplitude is used to quantify the anesthetic effect.
-
Washout: The drug solution is replaced with fresh Ringer's solution to assess the reversibility of the nerve block.
In Vivo Assay: Tail-Flick Test
The tail-flick test is a common method for evaluating the analgesic properties of drugs in rodents.[6]
Protocol:
-
Animal Acclimatization: Rats or mice are acclimatized to the testing apparatus.
-
Baseline Latency: The animal's tail is exposed to a radiant heat source, and the time taken for the animal to flick its tail (tail-flick latency) is recorded as the baseline. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered, typically via subcutaneous or intrathecal injection at the base of the tail.
-
Post-Treatment Latency: The tail-flick latency is measured at predetermined time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic or anesthetic effect. The duration and magnitude of this effect are used to assess the potency and duration of action of the compound.
Future Directions and Conclusion
The structure-activity relationship of this compound remains an area with potential for further exploration. The unique ether linkage and morpholine moiety offer a scaffold for the design of novel local anesthetics with potentially improved properties, such as enhanced potency, longer duration of action, or reduced systemic toxicity.
Future research should focus on:
-
Systematic Analog Synthesis: The synthesis and evaluation of a broader range of pramoxine analogs with systematic modifications to the aromatic ring, the alkoxy chain, and the morpholine ring.
-
Quantitative Biological Evaluation: The generation of robust quantitative data (e.g., IC50, ED50) for these analogs using standardized in vitro and in vivo assays.
-
Molecular Modeling: Computational studies to model the interaction of pramoxine and its analogs with the voltage-gated sodium channel to elucidate the specific binding site and key interactions, which could guide the rational design of new derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction [mdpi.com]
- 6. This compound | 637-58-1 | Benchchem [benchchem.com]
- 7. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study | PLOS One [journals.plos.org]
- 8. Effects of propranolol and a number of its analogues on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Pramoxine Hydrochloride: An In-depth Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramoxine (B177174) hydrochloride is a topical anesthetic and antipruritic agent widely used in dermatological and anorectal preparations to relieve pain and itching.[1] Its unique morpholine (B109124) ether structure distinguishes it from traditional "-caine" anesthetics, which may reduce the risk of cross-sensitization.[2] A thorough understanding of its physicochemical properties is paramount for the rational design of stable, effective, and safe topical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of pramoxine hydrochloride relevant to formulation development, including detailed experimental protocols and visual representations of key processes and pathways.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for predicting its behavior during formulation, manufacturing, and storage, as well as its performance upon application.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₈ClNO₃ | [3] |
| Molecular Weight | 329.86 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 170-174 °C | [4] |
| pKa | 6.4 (for pramoxine base on guinea-pig ileum) | |
| UV Maximum (λmax) | 225 nm, 254 nm | [5] |
| Solubility | ||
| Water | Freely soluble | [4] |
| Alcohol | Freely soluble | [4] |
| Chloroform | Soluble | |
| Ether | Very slightly soluble | |
| Ethanol (B145695) | ~15 mg/mL | [6] |
| DMSO | ~5 mg/mL | [6] |
| Dimethylformamide (DMF) | ~5 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [6] |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [6] |
Detailed Physicochemical Characterization
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting range is between 170 °C and 174 °C.[4]
pKa and Ionization
While a specific pKa value for this compound determined by a standardized method was not found in the reviewed literature, a pKa of 6.4 has been reported for the pramoxine base in studies on guinea-pig ileum. As a hydrochloride salt of a tertiary amine, this compound is expected to be an acidic compound in solution. The morpholine nitrogen is the basic center of the molecule. In aqueous solution, an equilibrium will be established between the protonated (conjugate acid) and the free base form. The pH of the formulation will dictate the extent of ionization, which in turn influences the drug's solubility, partitioning behavior, and ability to permeate the skin.
Solubility
This compound is freely soluble in water and alcohol, soluble in chloroform, and very slightly soluble in ether.[4] Its solubility in organic solvents such as ethanol is approximately 15 mg/mL, and in DMSO and DMF, it is around 5 mg/mL.[6] It is sparingly soluble in aqueous buffers.[6] For formulations requiring higher concentrations in aqueous systems, co-solvents or other solubilization techniques may be necessary. For instance, dissolving this compound in ethanol first and then diluting with an aqueous buffer can enhance its solubility in the final formulation.[6]
Polymorphism
This compound has been reported to exist in at least three polymorphic forms. The different crystalline arrangements of polymorphs can significantly impact physicochemical properties such as melting point, solubility, dissolution rate, and stability. Characterization of the polymorphic form of the active pharmaceutical ingredient (API) is crucial during pre-formulation studies to ensure consistent product performance and stability.
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for developing a robust formulation with an adequate shelf-life.
Forced Degradation Studies
Forced degradation studies help to identify potential degradation pathways and degradation products, and to develop stability-indicating analytical methods. Studies on a topical cream containing this compound have shown its degradation profile under various stress conditions:
-
Acidic Conditions (1N HCl, 60°C for 1 hour): Degradation is observed.
-
Basic Conditions (0.1N NaOH, 60°C for 1 hour): Degradation is observed.
-
Oxidative Conditions (30% H₂O₂, 60°C for 1 hour): Degradation is observed.
-
Thermal Conditions (105°C for 3 days): Degradation is observed.
-
Photolytic Conditions (UV light at 210 w h/m²): Degradation is observed.
These studies indicate that this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress.[7]
Potential Degradation Products and Pathways
A potential process-related impurity and degradant of this compound is 4-butoxyphenol.[8] The degradation of this compound can occur through hydrolysis of the ether linkage under acidic or basic conditions, or through oxidation of the morpholine ring. The specific degradation pathways and the structures of all degradation products should be thoroughly investigated during formulation development using techniques such as LC-MS.
Excipient Compatibility
The interaction between an API and excipients can significantly impact the stability and bioavailability of the final product. While specific comprehensive excipient compatibility studies for this compound were not found in the reviewed literature, general principles should be applied. Potential incompatibilities can arise from chemical reactions between this compound and excipients, such as those containing reactive functional groups or impurities. It is crucial to conduct compatibility studies with all potential excipients under accelerated conditions. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable tools for screening potential interactions.
Mechanism of Action: Signaling Pathway
This compound exerts its local anesthetic effect by blocking the initiation and conduction of nerve impulses. This is achieved by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal membrane. The blockade of these channels decreases the permeability of the neuronal membrane to sodium ions, which stabilizes the membrane and prevents the depolarization necessary for the generation and propagation of an action potential.[3]
Caption: Mechanism of action of this compound.
Experimental Protocols
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point of this compound using the capillary method, a standard pharmacopeial technique.
Caption: Workflow for melting point determination.
Methodology:
-
Sample Preparation: Finely powder the this compound sample. Dry the sample in a desiccator over a suitable drying agent or as specified in the monograph.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point of this compound.
-
Melting Point Determination: Reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[7]
References
- 1. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocortisone and pramoxine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102675246A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. WO2023172216A1 - Hydrocortisone and pramoxine topical formulations having enhanced in-vitro release - Google Patents [patents.google.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Preclinical Safety and Toxicity of Pramoxine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramoxine (B177174) hydrochloride is a topical anesthetic of the morpholine (B109124) ether class, distinct from the more common ester or amide local anesthetics.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and conduction of nerve impulses, resulting in a temporary numbing effect.[2][3] Pramoxine hydrochloride is utilized in various over-the-counter (OTC) and prescription formulations for the temporary relief of pain and itching associated with minor skin irritations, insect bites, burns, and hemorrhoids.[3][4] This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, intended to inform researchers, scientists, and drug development professionals.
While this compound has a long history of clinical use, detailed preclinical study reports are not always publicly available. This guide summarizes the accessible data and outlines the standard experimental protocols relevant to the safety evaluation of a topical drug product of this nature.
Toxicological Profile Summary
This compound is generally considered to have a low acute toxicity profile.[1] It is poorly absorbed through the skin, which minimizes systemic exposure and the risk of systemic side effects.[2] Localized reactions at the application site, such as burning or stinging, are the most commonly reported adverse effects.[3]
Table 1: Summary of Acute Toxicity Data for this compound
| Test | Species | Route of Administration | LD50 | Reference |
| Acute Toxicity | Mouse | Oral | 1050 mg/kg | |
| Acute Toxicity | Mouse | Intraperitoneal | 460 mg/kg | |
| Acute Toxicity | Mouse | Subcutaneous | 1470 mg/kg |
Detailed Toxicological Endpoints
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose of a substance. For this compound, acute toxicity has been evaluated in mice via oral, intraperitoneal, and subcutaneous routes, with the LD50 values presented in Table 1. Accidental ingestion in humans has been associated with mild symptoms such as nausea and vomiting.[1]
Repeated Dose Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of long-term exposure to a substance. While specific repeated dose toxicity studies for this compound are not publicly available, it is noted to have extremely low subacute toxicity.[1] Standard protocols for these studies involve daily administration of the test substance to animals (typically rodents and a non-rodent species) for a period of 28 or 90 days.
Genotoxicity
Genotoxicity assays are performed to detect the potential of a substance to damage genetic material. Although specific study results for this compound in standard genotoxicity tests (e.g., Ames test, chromosomal aberration assay, mouse lymphoma assay) are not detailed in publicly accessible literature, it is generally considered to be non-mutagenic. Safety data sheets for this compound state that no sensitizing effects are known.
Carcinogenicity
Long-term carcinogenicity studies in animals are conducted to assess the potential of a substance to cause cancer. This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. There is a lack of publicly available data from specific reproductive and developmental toxicity studies on this compound. However, a combination product of hydrocortisone (B1673445) and pramoxine has been used in late-stage pregnancy for the treatment of hemorrhoids without observed maternal or fetal adverse effects.[1]
Local Tolerance
Local tolerance studies assess the effects of a substance on the skin and eyes. This compound is known to be a skin and eye irritant. It is recommended to avoid contact with the eyes and nose.[1][3] In some individuals, it may act as a sensitizer, leading to contact dermatitis.[2][4]
Phototoxicity
Specific phototoxicity studies for this compound are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the preclinical safety and toxicity evaluation of a topical drug like this compound would follow established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
Acute Dermal Irritation/Corrosion
-
Test System: Healthy, young adult albino rabbits.
-
Procedure: A single dose of the test substance is applied to a small area of clipped skin. The site is then covered with a gauze patch. Observations for erythema and edema are made at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Evaluation: The severity of skin reactions is scored and a primary irritation index is calculated.
Acute Eye Irritation/Corrosion
-
Test System: Healthy, adult albino rabbits.
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Evaluation: The severity of ocular lesions is scored to determine the irritation potential.
Repeated Dose Dermal Toxicity
-
Test System: Typically rats or rabbits.
-
Procedure: The test substance is applied daily to the clipped skin of the animals for a period of 28 or 90 days. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy and histopathological examination of organs are performed.
-
Evaluation: The No Observed Adverse Effect Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Chromosomal Aberration Test
-
Test System: Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes).
-
Procedure: Cells are exposed to the test substance with and without metabolic activation. Cells are harvested at a suitable time after exposure, and metaphase chromosomes are examined for structural aberrations.
-
Evaluation: The frequency of chromosomal aberrations in treated cells is compared to that in control cells.
Signaling Pathways and Experimental Workflows
Mechanism of Action Signaling Pathway
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels on neuronal membranes. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
Caption: Mechanism of action of this compound.
General Preclinical Dermal Toxicity Workflow
The following diagram illustrates a typical workflow for assessing the dermal toxicity of a topical substance like this compound.
Caption: General workflow for preclinical dermal toxicity assessment.
Conclusion
References
Uncharted Waters: A Technical Exploration of Pramoxine Hydrochloride's Molecular Targets Beyond Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
Pramoxine (B177174) hydrochloride is a widely utilized topical anesthetic and antipruritic agent. Its clinical efficacy is primarily attributed to the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses. While this mechanism is well-established, the broader pharmacological profile of pramoxine remains largely unexplored. This technical guide synthesizes the current state of knowledge regarding the molecular targets of pramoxine hydrochloride, with a specific focus on potential interactions beyond its primary target. Despite a comprehensive review of the scientific literature, there is a notable absence of robust evidence for clinically relevant molecular targets of pramoxine other than sodium channels. This document will first detail the established mechanism of action at sodium channels and subsequently discuss the speculative and uninvestigated potential for interactions with other target classes, such as sigma receptors, Transient Receptor Potential (TRP) channels, Acid-Sensing Ion Channels (ASICs), and histamine (B1213489) receptors. The significant gaps in the current understanding of pramoxine's polypharmacology are highlighted, and a proposed experimental workflow for future investigation is provided.
The Established Paradigm: this compound as a Voltage-Gated Sodium Channel Blocker
The anesthetic and antipruritic effects of this compound are rooted in its ability to reversibly bind to and inhibit voltage-gated sodium channels in neuronal membranes.[1][2] This action decreases the permeability of the neuronal membrane to sodium ions, which in turn stabilizes the membrane and prevents the depolarization necessary for the initiation and conduction of action potentials.[2][3] The blockade of these nerve signals is the basis for its therapeutic effects in alleviating pain and itch.[4][5]
Pramoxine is structurally distinct from many other local anesthetics, such as those with ester or amide linkages, featuring a morpholine (B109124) moiety.[5] This unique structure is thought to contribute to its lower potential for causing allergic reactions and cross-reactivity.[5]
Quantitative Data on Primary Target Interaction
Despite the well-accepted mechanism of action, specific binding affinities (such as Kᵢ or Kₑ) of pramoxine for various subtypes of voltage-gated sodium channels are not extensively reported in publicly available literature. The table below summarizes the known functional effects.
| Molecular Target | Reported Effect | Consequence | References |
| Voltage-Gated Sodium Channels | Reversible blockade | Inhibition of nerve impulse initiation and propagation | [1][2][3][5] |
Experimental Protocol: Electrophysiological Analysis of Sodium Channel Blockade
The blockade of voltage-gated sodium channels by local anesthetics like pramoxine is typically investigated using patch-clamp electrophysiology.
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line (e.g., dorsal root ganglion neurons or a neuroblastoma cell line).
Methodology:
-
Cell Culture: Neuronal cells endogenously expressing voltage-gated sodium channels are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Drug Application: this compound is dissolved in the external solution at various concentrations and perfused onto the patched cell.
-
Data Analysis: The peak inward sodium current is measured before and after the application of pramoxine. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to the Hill equation. The effects on channel gating properties (e.g., steady-state inactivation, recovery from inactivation) can also be investigated using specific voltage protocols.
Caption: Mechanism of pramoxine's anesthetic action via sodium channel blockade.
Beyond the Primary Target: An Uncharted Pharmacological Landscape
A thorough investigation of scientific databases and literature reveals a significant lack of evidence for the interaction of this compound with molecular targets other than voltage-gated sodium channels. While the concept of polypharmacology is common for many small molecule drugs, pramoxine's "off-target" profile remains uncharacterized. The following sections discuss potential, yet currently unsubstantiated, areas of interest for future research.
Sigma Receptors
Some local anesthetics have been reported to interact with sigma receptors, which are chaperone proteins involved in a variety of cellular functions.[6] However, there is no specific binding affinity data (e.g., Kᵢ values) for pramoxine at either the sigma-1 or sigma-2 receptor subtypes documented in the literature. Given the structural uniqueness of pramoxine, it cannot be assumed that it shares the sigma receptor binding properties of other local anesthetics.
Transient Receptor Potential (TRP) Channels
TRP channels, such as TRPV1 and TRPA1, are crucial mediators of pain and itch, making them plausible secondary targets for an antipruritic agent.[7][8] Other local anesthetics have been shown to modulate the activity of these channels.[8] Nevertheless, no studies were identified that specifically investigated the effects of pramoxine on any member of the TRP channel family. Therefore, it is unknown whether pramoxine acts as an agonist, antagonist, or modulator of these channels.
Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels that are implicated in pain sensation, particularly in the context of tissue acidosis and inflammation.[9][10] As with TRP channels, their role in nociception makes them a theoretical point of interest for the mechanism of action of analgesics. The current body of scientific literature, however, does not contain any reports of pramoxine modulating ASIC activity.
Histamine Receptors
Given its use in treating itch associated with allergic reactions, a potential interaction with histamine receptors (e.g., H1 receptor) might be hypothesized. Antihistamines are a cornerstone of anti-itch therapy.[11] However, there is no published data to suggest that pramoxine binds to or functionally antagonizes any of the four histamine receptor subtypes. Its antipruritic effect is currently understood to be a consequence of its local anesthetic action on the nerves transmitting the itch sensation.
A Proposed Path Forward: Experimental Workflow for Comprehensive Target Deconvolution
To address the current gap in knowledge, a systematic approach to characterizing the broader pharmacological profile of this compound is necessary. A comprehensive off-target binding screen would be the most effective strategy to identify potential novel molecular interactions.
Caption: A conceptual workflow for identifying novel molecular targets of pramoxine.
Methodology for Proposed Workflow:
-
Comprehensive Binding Assays: Pramoxine should be screened against a large panel of receptors, ion channels, transporters, and enzymes at a standard concentration (e.g., 10 µM). This is often performed using radioligand displacement assays.
-
Hit Identification and Validation: Any target where pramoxine demonstrates significant binding (e.g., >50% displacement of the radioligand) should be considered a "hit." These initial hits should be validated by determining the binding affinity (Kᵢ or Kₑ) through concentration-response experiments.
-
Functional Characterization: Validated hits should be further investigated in functional assays relevant to the specific target. For example, if binding to a G-protein coupled receptor is identified, a GTPγS binding assay or a second messenger assay (e.g., cAMP or calcium mobilization) would be appropriate. For an ion channel, patch-clamp electrophysiology would be used to determine if pramoxine acts as a blocker, opener, or modulator.
-
Elucidation of Physiological Relevance: If functional activity is confirmed, further studies would be required to determine if this off-target interaction contributes to the therapeutic effects or potential side effects of pramoxine.
Conclusion
The primary and well-characterized molecular target of this compound is the voltage-gated sodium channel. Its anesthetic and antipruritic properties are a direct result of the blockade of these channels. A comprehensive review of the existing scientific literature reveals a striking absence of evidence for any other significant molecular targets. While it is plausible that pramoxine possesses a broader pharmacological profile, its interactions with other receptors and ion channels, such as sigma receptors, TRP channels, ASICs, and histamine receptors, remain uninvestigated. The lack of such data represents a significant gap in our understanding of this widely used therapeutic agent. Systematic screening and functional characterization are required to explore the potential polypharmacology of pramoxine, which could unveil novel mechanisms of action or provide a molecular basis for any yet-to-be-characterized side effects. Until such studies are conducted, this compound should continue to be regarded as a selective sodium channel blocker.
References
- 1. Pramoxine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Pramocaine - Wikipedia [en.wikipedia.org]
- 3. Pramoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 5. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptors [sigmaaldrich.com]
- 7. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 11. benchchem.com [benchchem.com]
Unveiling the Potential of Pramoxine Hydrochloride in Neuropathic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment modalities often provide inadequate relief and are associated with a range of dose-limiting side effects. This technical guide explores the untapped potential of pramoxine (B177174) hydrochloride, a topical anesthetic, as a novel avenue for neuropathic pain research. By virtue of its mechanism as a voltage-gated sodium channel (VGSC) blocker, pramoxine hydrochloride holds promise for mitigating the neuronal hyperexcitability that underpins neuropathic pain. This document provides a comprehensive overview of pramoxine's known pharmacology, delineates the scientific rationale for its investigation in neuropathic pain, and presents detailed, actionable experimental protocols for preclinical validation. Furthermore, this guide includes structured data tables for comparative analysis and visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research endeavors.
Introduction: The Unmet Need in Neuropathic Pain Management
Neuropathic pain is characterized by a constellation of distressing symptoms, including spontaneous burning or shooting pain, allodynia (pain evoked by normally non-painful stimuli), and hyperalgesia (an exaggerated response to painful stimuli). The underlying pathophysiology is complex, involving peripheral and central sensitization, neuroinflammation, and ectopic neuronal firing. A key driver of this hyperexcitability is the altered expression and function of voltage-gated sodium channels (VGSCs) in nociceptive pathways.
While systemic drugs targeting these mechanisms exist, their utility is often hampered by adverse effects. Topical therapies offer the advantage of localized drug delivery, minimizing systemic exposure and associated toxicities. Lidocaine, another local anesthetic, is already an established topical treatment for conditions like postherpetic neuralgia, providing a strong precedent for exploring other compounds in this class. This compound, with its distinct morpholine (B109124) structure, presents a compelling candidate for investigation.
This compound: Core Pharmacology
This compound is a topical anesthetic and antipruritic agent.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1]
Mechanism of Action: Inhibition of Neuronal Signaling
Like other local anesthetics, this compound reversibly binds to VGSCs, stabilizing the channel in an inactivated state. This action prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1] By interrupting the transmission of nerve impulses from the periphery to the central nervous system, this compound produces a localized numbing and analgesic effect.
The following diagram illustrates the fundamental mechanism of action of this compound at the neuronal level.
The Rationale for this compound in Neuropathic Pain
The therapeutic potential of this compound in neuropathic pain is predicated on the critical role of specific VGSC subtypes in the pathophysiology of this condition. Notably, NaV1.7 and NaV1.8 are predominantly expressed in peripheral nociceptive neurons and have been genetically and pharmacologically validated as key players in pain signaling. While specific data on pramoxine's affinity for these subtypes is currently limited, its established efficacy as a local anesthetic suggests it effectively blocks the VGSCs present in sensory nerves.
The exploration of this compound for neuropathic pain is further supported by the clinical use of other topical anesthetics. Compounded topical formulations containing various analgesics, including local anesthetics, are increasingly utilized for localized neuropathic pain conditions.[4][5][6][7]
Proposed Preclinical Investigation of this compound for Neuropathic Pain
To rigorously evaluate the potential of this compound in neuropathic pain, a series of preclinical studies employing validated animal models is essential. The following sections outline detailed experimental protocols.
Animal Models of Neuropathic Pain
Two well-established and widely used models of peripheral neuropathic pain are the Chronic Constriction Injury (CCI) model in rats and the Spared Nerve Injury (SNI) model in mice.
Table 1: Overview of Neuropathic Pain Models
| Model | Species | Procedure | Key Features |
| Chronic Constriction Injury (CCI) | Rat | Loose ligation of the sciatic nerve with chromic gut sutures.[3][8] | Induces robust and lasting mechanical allodynia and thermal hyperalgesia. |
| Spared Nerve Injury (SNI) | Mouse | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[5][9][10] | Produces consistent and reproducible tactile hypersensitivity in the territory of the spared sural nerve.[9] |
Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats
Objective: To assess the efficacy of topically applied this compound in reducing mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound cream (e.g., 1% and 5% concentrations)
-
Vehicle cream (placebo)
-
Von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Induction of CCI:
-
Anesthetize the rat and shave the left thigh.
-
Make a small incision and expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the nerve, approximately 1 mm apart.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain behaviors.
-
-
Behavioral Testing (Baseline):
-
Before drug application, establish a baseline for mechanical allodynia using von Frey filaments and for thermal hyperalgesia using the plantar test.
-
-
Drug Administration:
-
Divide the animals into three groups: Vehicle, 1% Pramoxine HCl, and 5% Pramoxine HCl.
-
Apply a standardized amount of the assigned cream to the plantar surface of the ipsilateral (injured) hind paw.
-
-
Post-Treatment Behavioral Testing:
-
At various time points post-application (e.g., 30, 60, 120, and 240 minutes), re-assess mechanical allodynia and thermal hyperalgesia.
-
Data Analysis:
-
Compare the paw withdrawal thresholds (von Frey) and latencies (plantar test) between the treatment groups and baseline values using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Behavioral Assessment Protocols
Table 2: Behavioral Assessment Methodologies
| Test | Pain Modality | Principle | Endpoint |
| Von Frey Test | Mechanical Allodynia | Application of calibrated monofilaments to the plantar surface of the hind paw to determine the stimulus intensity required to elicit a withdrawal response.[1][11][12] | 50% paw withdrawal threshold (in grams). |
| Hot Plate Test | Thermal Hyperalgesia | The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is measured.[2][13][14][15] | Reaction time (in seconds). |
| Acetone (B3395972) Test | Cold Allodynia | A drop of acetone is applied to the hind paw, and the duration or frequency of nocifensive behaviors in response to the cooling sensation is recorded.[16][17][18] | Duration of paw lifting/licking (in seconds). |
The following diagram outlines the proposed experimental workflow for evaluating this compound in a neuropathic pain model.
Future Directions and Conclusion
The successful demonstration of this compound's efficacy in preclinical models of neuropathic pain would pave the way for further investigation. Future studies could explore:
-
Pharmacokinetic profiling: To understand the local tissue distribution and systemic absorption of topically applied pramoxine.
-
NaV subtype selectivity: To determine the affinity of pramoxine for NaV1.7, NaV1.8, and other relevant sodium channel subtypes.
-
Combination therapies: To investigate potential synergistic effects with other classes of analgesics.
-
Chronic dosing studies: To assess the long-term efficacy and safety of repeated topical application.
References
- 1. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Mechanical allodynia (von Frey hair test) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. biomed-easy.com [biomed-easy.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Hot plate test [panlab.com]
- 16. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. Cold allodynia [bio-protocol.org]
Methodological & Application
Application Note and Protocol: In Vitro Skin Permeation Study of Pramoxine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pramoxine (B177174) hydrochloride is a topical anesthetic that provides temporary relief from pain and itching associated with minor skin irritations, insect bites, and rashes.[1][2] Understanding its permeation through the skin is critical for optimizing formulation development, ensuring therapeutic efficacy, and assessing safety. This document outlines a detailed protocol for conducting in vitro skin permeation studies of pramoxine hydrochloride using Franz diffusion cells, a well-established method for evaluating the percutaneous absorption of topical formulations.[3][4][5]
Core Concepts and Key Parameters
The primary objective of this in vitro study is to quantify the rate and extent of this compound's penetration through a skin membrane from a specific formulation. Key permeation parameters to be determined include:
-
Steady-State Flux (Jss): The constant rate of drug permeation through the skin over time.
-
Lag Time (Tlag): The time required for the drug to saturate the skin and establish a steady-state permeation rate.
-
Permeability Coefficient (Kp): A measure of the skin's permeability to the drug.
-
Cumulative Amount Permeated: The total amount of drug that has crossed the skin at each time point.
-
Skin Deposition: The amount of drug retained within the skin at the end of the study.
Mechanism of Action of this compound
This compound functions as a local anesthetic by stabilizing neuronal membranes, which in turn inhibits the initiation and conduction of nerve impulses.[6] It achieves this by blocking sodium ion channels on the neuronal cell membrane, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[2] This blockade of nerve signals interrupts the transmission of pain and itch sensations to the brain, resulting in a temporary numbing of the skin.[2][7]
Caption: Mechanism of action of this compound.
Experimental Protocol
4.1. Materials and Reagents
-
This compound (USP grade)
-
Formulation base (e.g., cream, lotion, gel)
-
Excised Skin: Human cadaver skin is the gold standard. Alternatively, porcine ear skin can be used due to its structural similarity to human skin. Synthetic membranes like Strat-M® are also an option.[3]
-
Receptor Solution: Phosphate (B84403) buffered saline (PBS) at pH 7.4 is commonly used. For drugs with low aqueous solubility, co-solvents like ethanol (B145695) may be added.[3][8]
-
Analytical grade solvents for HPLC (e.g., acetonitrile (B52724), methanol)
-
High-purity water
-
Reagents for HPLC mobile phase (e.g., phosphate buffers, trifluoroacetic acid)
4.2. Equipment
-
Franz diffusion cells (static or flow-through)[9]
-
Circulating water bath for temperature control
-
Magnetic stirrer plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Homogenizer for skin extraction
-
Standard laboratory glassware
4.3. Experimental Workflow
Caption: Experimental workflow for the in vitro skin permeation study.
4.4. Detailed Methodologies
4.4.1. Skin Membrane Preparation
-
If using frozen skin, thaw it at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue from the dermal side.
-
Cut the skin into sections suitable for mounting on the Franz cells.
-
The skin can be used as full-thickness, or the epidermis can be separated.[4]
-
Hydrate the skin in PBS for a short period before mounting.
4.4.2. Franz Diffusion Cell Setup
-
Assemble the Franz diffusion cells, ensuring the dermal side of the skin is in contact with the receptor solution.[9]
-
Fill the receptor chamber with a known volume of degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[8]
-
Place a magnetic stir bar in the receptor chamber and maintain constant stirring.
-
Maintain the temperature of the cells at 32°C using a circulating water bath to mimic physiological skin temperature.[8]
-
Allow the system to equilibrate for approximately 30 minutes.
4.4.3. Formulation Application and Sampling
-
Apply a known quantity of the this compound formulation evenly onto the epidermal surface in the donor chamber.[8]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[10]
4.4.4. Skin Deposition Analysis
-
At the end of the experiment, dissemble the cells.
-
Wash the surface of the skin to remove any excess formulation.
-
Cut the skin into small pieces and extract the this compound using a suitable solvent and homogenization.
-
Analyze the resulting solution by HPLC to quantify the amount of drug retained in the skin.
4.5. Analytical Method: HPLC
A validated HPLC method is essential for the accurate quantification of this compound. The following are example parameters, which should be optimized and validated.
| Parameter | Example Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[11][12] |
| Mobile Phase | 50 mM phosphate buffer (pH 5.0): acetonitrile (50:50, v/v)[11][13] |
| Flow Rate | 1.0 mL/min[13] |
| Detection Wavelength | 230 nm[12] or 262 nm[14] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C |
Data Presentation and Analysis
5.1. Quantitative Data Summary
The results should be summarized in clear and concise tables for easy comparison between different formulations.
Table 1: In Vitro Permeation Parameters for this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (Tlag) (h) | Permeability Coefficient (Kp) (cm/h) |
|---|---|---|---|
| Formulation A | |||
| Formulation B |
| Control | | | |
Table 2: Cumulative Amount of this compound Permeated Over Time (µg/cm²)
| Time (h) | Formulation A | Formulation B | Control |
|---|---|---|---|
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 |
| 24 | | | |
Table 3: Skin Deposition of this compound at 24 Hours
| Formulation | Amount in Skin (µg/cm²) | Percentage of Applied Dose (%) |
|---|---|---|
| Formulation A | ||
| Formulation B |
| Control | | |
5.2. Calculations
-
Cumulative Amount Permeated: Correct for sample removal at each time point and plot the cumulative amount per unit area versus time.
-
Steady-State Flux (Jss): Determined from the slope of the linear portion of the cumulative amount versus time plot.[4]
-
Lag Time (Tlag): The x-intercept of the extrapolated linear portion of the plot.
-
Permeability Coefficient (Kp): Calculated as Kp = Jss / Cv, where Cv is the initial concentration of the drug in the vehicle.
Conclusion
This detailed protocol provides a robust framework for conducting in vitro skin permeation studies of this compound. By carefully controlling experimental variables and using validated analytical methods, researchers can obtain reliable and reproducible data. This information is invaluable for formulation optimization, bioequivalence assessment, and understanding the cutaneous bioavailability of topical this compound products.[4]
References
- 1. cerave.com [cerave.com]
- 2. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]
- 3. WO2023172216A1 - Hydrocortisone and pramoxine topical formulations having enhanced in-vitro release - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. nbinno.com [nbinno.com]
- 8. alterlab.co.id [alterlab.co.id]
- 9. mmsl.cz [mmsl.cz]
- 10. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and this compound in presence of their impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and this compound in presence of their impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Investigating the Effects of Pramoxine on Voltage-Gated Sodium Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramoxine (B177174) is a topical anesthetic agent utilized for the temporary relief of pain and itching.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels (NaVs), which are crucial for the initiation and propagation of action potentials in neurons.[2][3][4][5] By reversibly binding to these channels, pramoxine decreases the permeability of the neuronal membrane to sodium ions, leading to membrane stabilization and the inhibition of depolarization. This blockade of nerve impulses prevents the transmission of pain and itch signals to the brain.[2][4]
Voltage-gated sodium channels exist in different conformational states: resting, open, and inactivated. Local anesthetics, like pramoxine, typically exhibit state-dependent binding, showing higher affinity for the open and inactivated states of the channel. This property contributes to their use-dependent and voltage-dependent inhibition, where the blocking effect is more pronounced in rapidly firing neurons.
These application notes provide a detailed protocol for characterizing the inhibitory effects of pramoxine on voltage-gated sodium channels using the whole-cell patch-clamp technique. The protocols described here are designed for researchers in academia and the pharmaceutical industry engaged in the study of ion channel modulation and drug discovery. While specific quantitative data for pramoxine's interaction with various sodium channel subtypes is not extensively available in public literature, this guide provides the framework and methodologies to generate such critical data.
Materials and Reagents
| Reagent/Material | Example Supplier | Example Catalog No. |
| Cell Line (e.g., HEK293 expressing a specific NaV subtype) | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965-092 |
| Fetal Bovine Serum (FBS) | Gibco | 10437028 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin (G418) | Gibco | 10131035 |
| Trypsin-EDTA | Gibco | 25200056 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| Pramoxine Hydrochloride | Sigma-Aldrich | P6334 |
| Tetrodotoxin (B1210768) (TTX) | Tocris | 1078 |
| External (Extracellular) Solution Components (NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose) | Sigma-Aldrich | Various |
| Internal (Pipette) Solution Components (CsF or CsCl, NaCl, EGTA, HEPES) | Sigma-Aldrich | Various |
| Borosilicate Glass Capillaries | Warner Instruments | G150F-4 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Maintenance : Culture HEK293 cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., NaV1.7, NaV1.5, etc.) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 for selection.
-
Cell Plating : Two to three days before the experiment, plate the cells onto poly-D-lysine-coated glass coverslips at a low density to ensure isolated single cells for patching.
Solutions
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal (Pipette) Solution | CsF or CsCl | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH, Osmolarity ~300 mOsm |
Note: Cesium is used in the internal solution to block potassium channels, thereby isolating the sodium currents.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup : Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Giga-seal Formation : Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration : Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. Allow the cell to stabilize for 3-5 minutes before recording.
-
Data Acquisition : Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance and series resistance.
Voltage-Clamp Protocols
1. Tonic Block (Resting State Inhibition)
-
Objective : To determine the effect of pramoxine on sodium channels in the resting state.
-
Protocol :
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.
-
After obtaining a stable baseline current, perfuse the cell with increasing concentrations of pramoxine.
-
Measure the peak inward current at each concentration to determine the concentration-response relationship for tonic block.
-
2. Use-Dependent Block (Frequency-Dependent Inhibition)
-
Objective : To assess the effect of pramoxine on channels that are repeatedly opened and closed.
-
Protocol :
-
Hold the membrane potential at a physiological resting potential (e.g., -90 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the peak current of each pulse in the train. Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train.
-
Repeat the protocol with different concentrations of pramoxine.
-
3. Voltage-Dependence of Inactivation (Inactivated State Inhibition)
-
Objective : To determine if pramoxine preferentially binds to the inactivated state of the sodium channel.
-
Protocol :
-
From a holding potential of -120 mV, apply a series of 500 ms (B15284909) pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments) to induce channel inactivation.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of channels that are not inactivated.
-
Plot the normalized peak current from the test pulse against the pre-pulse potential to generate the steady-state inactivation curve.
-
Repeat the protocol in the presence of pramoxine to observe any shift in the inactivation curve. A hyperpolarizing shift indicates preferential binding to the inactivated state.
-
4. Recovery from Inactivation
-
Objective : To measure the rate at which channels recover from inactivation and how pramoxine affects this process.
-
Protocol :
-
Use a two-pulse protocol. A conditioning pulse (e.g., to 0 mV for 100 ms) is used to inactivate the channels.
-
This is followed by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV).
-
A test pulse to 0 mV is then applied to measure the fraction of recovered channels.
-
Plot the normalized peak current of the test pulse against the recovery interval duration to determine the time course of recovery from inactivation.
-
Perform the experiment in the absence and presence of pramoxine to assess its effect on the recovery kinetics.
-
Data Presentation
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the experiments described above.
Table 1: Tonic and Use-Dependent Block of Sodium Channels by Pramoxine
| Sodium Channel Subtype | Tonic Block IC₅₀ (µM) at 0.1 Hz | Use-Dependent Block IC₅₀ (µM) at 10 Hz |
| NaV1.x | [Insert experimental value] | [Insert experimental value] |
| NaV1.y | [Insert experimental value] | [Insert experimental value] |
| NaV1.z | [Insert experimental value] | [Insert experimental value] |
Table 2: Effect of Pramoxine on the Voltage-Dependence of Inactivation
| Sodium Channel Subtype | Pramoxine Conc. (µM) | V₁/₂ of Inactivation (mV) | ΔV₁/₂ (mV) |
| NaV1.x | Control | [Insert experimental value] | - |
| [Conc. 1] | [Insert experimental value] | [Calculate shift] | |
| [Conc. 2] | [Insert experimental value] | [Calculate shift] | |
| NaV1.y | Control | [Insert experimental value] | - |
| [Conc. 1] | [Insert experimental value] | [Calculate shift] | |
| [Conc. 2] | [Insert experimental value] | [Calculate shift] |
Table 3: Effect of Pramoxine on Recovery from Inactivation
| Sodium Channel Subtype | Pramoxine Conc. (µM) | Time Constant of Recovery (τ) (ms) |
| NaV1.x | Control | [Insert experimental value] |
| [Conc. 1] | [Insert experimental value] | |
| [Conc. 2] | [Insert experimental value] | |
| NaV1.y | Control | [Insert experimental value] |
| [Conc. 1] | [Insert experimental value] | |
| [Conc. 2] | [Insert experimental value] |
Visualizations
Caption: Experimental workflow for patch-clamp analysis of pramoxine on sodium channels.
Caption: Mechanism of pramoxine action on voltage-gated sodium channels.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 4. Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
Application Note: A Stability-Indicating UPLC Method for the Simultaneous Determination of Pramoxine Hydrochloride, Hydrocortisone Acetate, Potassium Sorbate, and Sorbic Acid in a Topical Cream Formulation
Abstract
This application note details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous quantification of pramoxine (B177174) hydrochloride, hydrocortisone (B1673445) acetate (B1210297), potassium sorbate, and sorbic acid in a topical cream formulation.[1] The method is rapid, with a total chromatographic run time of less than 10 minutes, and demonstrates excellent precision, accuracy, and linearity, making it suitable for routine quality control and stability testing of combination drug products.[1]
Introduction
Pramoxine hydrochloride is a topical anesthetic often formulated with other active pharmaceutical ingredients (APIs) such as corticosteroids like hydrocortisone acetate to relieve pain and itching from various skin conditions.[2][3] To ensure the safety and efficacy of such combination products, a reliable analytical method for the simultaneous determination of all active components is crucial. This UPLC method provides a significant improvement over traditional HPLC methods in terms of speed, resolution, and sensitivity.[4][5]
Experimental Protocol
Instrumentation and Materials
-
System: Waters Acquity UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm.[1]
-
Software: Empower or equivalent chromatography data software.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Reagents: Dibasic potassium phosphate (B84403), Orthophosphoric acid.
Chromatographic Conditions
The separation was achieved using a gradient elution method.
| Parameter | Condition |
| Mobile Phase A | 10 mM Dibasic potassium phosphate (pH adjusted to 7.5 with orthophosphoric acid) and Acetonitrile (95:5 v/v).[1] |
| Mobile Phase B | Acetonitrile and Water (90:10 v/v).[1] |
| Gradient Program | A specific gradient program should be optimized for the best separation. (Note: The exact gradient program was not specified in the source material, but a typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the analytes.) |
| Flow Rate | (Not specified, but a typical flow rate for this column dimension is 0.3-0.5 mL/min) |
| Column Temperature | 30°C.[1] |
| Injection Volume | (Not specified, but typically 1-5 µL for UPLC) |
| Detection | PDA Detector: 225 nm for this compound and 254 nm for Hydrocortisone Acetate and Sorbates.[1] |
| Run Time | Less than 10 minutes.[1] |
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, Hydrocortisone Acetate, Potassium Sorbate, and Sorbic Acid in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels for calibration.
Sample Preparation (Topical Cream)
-
Accurately weigh a portion of the cream equivalent to a known amount of the active ingredients.
-
Transfer the weighed cream to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for a specified time to dissolve and extract the analytes.
-
Make up to the final volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.
Experimental Workflow
Caption: UPLC analysis workflow from sample preparation to quantification.
Quantitative Data Summary
The developed UPLC method was validated according to ICH guidelines, and the results are summarized below.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | Pass |
| Theoretical Plates | ≥ 2000 | Pass |
| %RSD of Peak Areas | ≤ 2.0% | Pass |
Method Validation
| Parameter | Pramoxine HCl | Hydrocortisone Acetate | Potassium Sorbate | Sorbic Acid |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 97.5 - 102.4 | 97.5 - 102.4 | 97.5 - 102.4 | (Not specified) |
| Precision (%RSD) | < 2.2 | < 2.2 | < 2.2 | (Not specified) |
| Intermediate Precision (%RSD) | < 2.2 | < 2.2 | < 2.2 | (Not specified) |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of UPLC method development and validation.
Conclusion
The described UPLC method is a robust and efficient analytical tool for the simultaneous determination of this compound, hydrocortisone acetate, potassium sorbate, and sorbic acid in topical cream formulations.[1] Its short run time and validated performance make it highly suitable for quality control laboratories in the pharmaceutical industry. The stability-indicating nature of the assay also allows for the monitoring of the analytes during stability studies.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and this compound in presence of their impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. ptfarm.pl [ptfarm.pl]
Application Notes: Utilizing Pramoxine Hydrochloride to Investigate the Role of C-fibers in Pruritus
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of pramoxine (B177174) hydrochloride as a pharmacological tool to study the involvement of unmyelinated C-fibers in the sensation of pruritus (itch). Included are its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Introduction to Pramoxine Hydrochloride and C-fiber Mediated Pruritus
Pruritus is an unpleasant sensation that provokes the desire to scratch and is a primary symptom of many dermatological and systemic diseases.[1] The transmission of this sensation from the periphery to the central nervous system is largely mediated by a specific subset of sensory neurons known as C-fibers.[1][2] These are small, unmyelinated nerve fibers that respond to various pruritogens (itch-inducing substances).[1]
This compound is a topical local anesthetic that is structurally distinct from the "caine" class of anesthetics due to its morpholine (B109124) ether linkage.[3] This structural uniqueness contributes to its favorable safety profile, including a lower potential for sensitization.[3] Its primary pharmacological action involves the blockade of nerve signal transmission, making it an effective antipruritic agent with a rapid onset of action, typically providing relief within 3 to 5 minutes.[3][4] Because pramoxine acts on the peripheral neural pathways shared by itch and pain, which are transmitted by slow C-fibers, it serves as a valuable tool for researchers to probe the function of these fibers in various pruritic conditions.[4]
Mechanism of Action: C-fiber Inhibition
This compound exerts its antipruritic effect by blocking the initiation and conduction of nerve impulses in sensory neurons.[5][6] The primary molecular target is the voltage-gated sodium channel (NaV) located on the neuronal membrane.[3][4]
The process is as follows:
-
A pruritogenic stimulus (e.g., histamine (B1213489), interleukins) activates receptors on the terminals of cutaneous C-fibers.[1]
-
This activation leads to the opening of ion channels, including NaV channels, causing an influx of sodium ions.
-
The sodium influx depolarizes the neuronal membrane, generating an action potential.
-
This action potential propagates along the C-fiber to the spinal cord and then to the brain, where it is perceived as itch.
-
Pramoxine, when applied topically, penetrates the skin and reversibly binds to NaV channels on the C-fiber nerve endings.[3][7]
-
This binding stabilizes the neuronal membrane and inhibits the influx of sodium ions, thereby preventing the generation and propagation of the action potential.[5][8]
-
By blocking this signaling pathway at the peripheral source, pramoxine effectively reduces the sensation of itch transmitted by C-fibers.[2][7]
Caption: Mechanism of pramoxine HCl action on C-fiber nerve terminals.
Data Presentation: Efficacy of this compound in Pruritus
The antipruritic efficacy of pramoxine has been quantified in various clinical and experimental settings. The following tables summarize key findings.
Table 1: Clinical Efficacy of this compound in Chronic Pruritus
| Condition | Pramoxine Formulation | Key Finding | Onset of Action | Reference |
|---|---|---|---|---|
| Uremic Pruritus | 1% Pramoxine Lotion | 61% reduction in itch intensity vs. 12% in control group. | Not specified | [3][7] |
| Chronic Pruritus | Moisturizing cream with pramoxine | Mean itch score (VAS) reduced from 5.92 to 4.37 at 3 mins and 2.78 at 8 hours (p=0.001). | As early as 3 minutes | [2][9] |
| General Pruritus | 2.5% Hydrocortisone & 1% Pramoxine Lotion | 31.74% mean reduction in itch (VAS) after one day of use (p=0.0315). | Within 24 hours | [8][10] |
| Atopic Dermatitis History | 1% Pramoxine Cream | 24.6% reduction in mean itch severity at 2 minutes; 58.0% reduction at 8 hours. | Within 2 minutes |[4] |
Table 2: Efficacy of this compound in Experimentally Induced Pruritus
| Induction Agent | Pramoxine Formulation | Study Design | Key Finding | Reference |
|---|---|---|---|---|
| Histamine | Not specified | Double-blind study | Significantly inhibited histamine-induced itch in humans. | [6] |
| Not specified | 1% Pramoxine Lotion | Randomized, double-blind, controlled trial | Effective in reducing experimentally induced pruritus. |[11][12] |
Experimental Protocols
The following protocols provide a framework for using this compound to investigate the role of C-fibers in pruritus.
This protocol is designed to assess the ability of pramoxine to block itch signals mediated by the activation of histaminergic C-fibers.
1. Objective: To quantify the antipruritic effect of a 1% this compound topical formulation against pruritus induced by histamine dihydrochloride (B599025) in healthy human subjects.
2. Materials:
-
1% Pramoxine HCl cream/lotion
-
Placebo control cream/lotion (vehicle only)
-
Histamine dihydrochloride solution (e.g., 10 mg/mL in saline)
-
Skin marking pens
-
Visual Analog Scale (VAS) for itch, where 0 = no itch and 10 = worst imaginable itch
-
Timers
-
Sterile droppers or micropipettes
3. Methodology:
-
Subject Recruitment: Recruit healthy adult volunteers with no history of skin disease, allergy to local anesthetics, or recent use of antihistamines or corticosteroids. Obtain informed consent.
-
Site Demarcation: On the volar forearm of each subject, mark two 4x4 cm treatment sites, separated by at least 5 cm.
-
Product Application: Randomly assign and apply a standardized amount (e.g., 0.5 mL) of 1% pramoxine HCl to one site and the placebo to the other in a double-blinded manner. Allow the formulation to be absorbed for a set period (e.g., 30 minutes).
-
Pruritus Induction: After the absorption period, apply a small, standardized drop (e.g., 10 µL) of the histamine solution to the center of each treatment site.
-
Itch Assessment:
-
Subjects rate the intensity of their itch on the VAS every minute for the first 15 minutes, and then at 5-minute intervals for a total of 30-60 minutes.
-
Record the time to onset of itch and the time to cessation of itch for each site.
-
-
Data Analysis:
-
Calculate the mean VAS scores at each time point for both pramoxine and placebo sites.
-
Determine the Area Under the Curve (AUC) for the itch intensity vs. time plot for each site.
-
Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare the mean VAS scores, AUC, and time to onset/cessation between the pramoxine and placebo groups. A significant reduction in these parameters at the pramoxine-treated site indicates efficacy in blocking C-fiber mediated itch.
-
Caption: Workflow for a human experimental pruritus study.
This protocol outlines a study to evaluate pramoxine's therapeutic potential in a real-world setting, such as for patients with atopic dermatitis or uremic pruritus, where non-histaminergic C-fibers play a significant role.
1. Objective: To assess the efficacy, safety, and onset of action of a 1% this compound lotion in reducing pruritus in patients with chronic pruritus associated with a specific underlying condition.
2. Materials:
-
1% Pramoxine HCl lotion
-
Vehicle control lotion
-
Validated itch severity scale (e.g., Numerical Rating Scale (NRS) or VAS)
-
Quality of Life questionnaire (e.g., Dermatology Life Quality Index - DLQI)
-
Patient diaries
3. Methodology:
-
Patient Selection: Recruit patients with a confirmed diagnosis of a chronic pruritic condition (e.g., uremic pruritus) and a baseline itch severity score of ≥ 5 on a 10-point NRS.
-
Study Design: Conduct a randomized, double-blind, vehicle-controlled study over a period of 4 weeks.
-
Treatment Regimen:
-
Patients are randomized to receive either the 1% pramoxine lotion or the vehicle lotion.
-
Instruct patients to apply the assigned lotion to affected areas twice daily.
-
-
Efficacy Assessment:
-
Primary Endpoint: Mean change in the daily itch NRS score from baseline to week 4.
-
Secondary Endpoints:
-
Percentage of patients achieving a ≥4-point reduction in NRS.
-
Change in DLQI scores from baseline.
-
Onset of relief after the first application, assessed via patient diary at specific time points (e.g., 5 min, 30 min, 1 hr, 4 hrs).
-
-
-
Safety Assessment: Monitor and record all adverse events, particularly local skin reactions like burning or stinging, throughout the study.
-
Data Analysis:
-
Use an Analysis of Covariance (ANCOVA) or mixed-model for repeated measures (MMRM) to compare the change in itch scores between the treatment groups.
-
Analyze secondary endpoints and safety data using appropriate statistical methods. A significant improvement in the pramoxine group would support its role in managing C-fiber-driven chronic itch.
-
Interpretation and Considerations
-
C-fiber Specificity: A positive result in these studies strongly suggests that the pruritus being investigated is mediated by peripheral C-fibers, as pramoxine's primary mechanism is the blockade of peripheral nerve conduction.[2][4]
-
Histaminergic vs. Non-Histaminergic Itch: Comparing the efficacy of pramoxine in a histamine-induced model (Protocol 1) versus a chronic condition like atopic dermatitis (implicated in Protocol 2) can provide insights into its effectiveness against different C-fiber subpopulations and pruritic pathways.
-
Formulation Impact: The vehicle formulation can significantly affect the penetration and efficacy of pramoxine. It is crucial to use a well-characterized and consistent vehicle control.
-
Limitations: While effective, pramoxine does not address the underlying inflammation or cause of the pruritus. Its utility is in symptomatic relief and as a tool to confirm the involvement of peripheral neural pathways. Rare cases of allergic contact dermatitis have been reported.[3][6]
Conclusion
This compound is a potent and fast-acting topical antipruritic agent that functions by inhibiting voltage-gated sodium channels on sensory C-fibers.[3][4] This specific mechanism of action makes it an invaluable tool for researchers and clinicians to both manage pruritus and investigate the fundamental role of C-fiber signaling in various acute and chronic itch conditions. The protocols outlined here provide a standardized approach to leveraging pramoxine in both experimental and clinical research settings.
References
- 1. Chronic pruritus: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A monocentric, single-group study to evaluate the effect of pramoxine containing moisturizing cream in participants with pruritis - Cosmoderma [cosmoderma.org]
- 3. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Articles [globalrx.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound | 637-58-1 | Benchchem [benchchem.com]
- 8. jcadonline.com [jcadonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Topical Therapies for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapy of Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of topical pramoxine on experimentally induced pruritus in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Pramoxine Hydrochloride Analysis
Welcome to the technical support center for the HPLC analysis of pramoxine (B177174) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in method development, optimization, and routine analysis.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of pramoxine hydrochloride in a question-and-answer format.
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the protonated amine group of pramoxine and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2] Here’s a step-by-step guide to troubleshoot and resolve this issue:
-
1. Adjust Mobile Phase pH: this compound has a pKa of approximately 6.4.[3] To minimize silanol interactions, it's recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.
-
Lowering the pH (e.g., to pH 3.0-4.0) will ensure that the silanol groups are not ionized, reducing the secondary ionic interactions that cause tailing.[1]
-
Increasing the pH (e.g., to pH > 8) can also be effective, but ensure your column is stable at higher pH ranges.
-
-
2. Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica (B1680970) columns that are well end-capped will have fewer free silanol groups, leading to improved peak shape for basic compounds. If you are using an older column, consider switching to a newer generation column.
-
3. Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA) at a concentration of 0.1-0.5%, into the mobile phase can help to mask the active silanol sites and improve peak symmetry.
-
4. Consider Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try reducing the injection volume or diluting the sample to see if the peak shape improves.
-
5. Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try replacing the guard column and/or back-flushing the analytical column (if the manufacturer's instructions permit).
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is drifting or is not reproducible between runs. What should I investigate?
A: Fluctuations in retention time can compromise the reliability of your analytical method. Here are the most common causes and their solutions:
-
1. Mobile Phase Preparation:
-
Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each batch. Use precise measurements for all components.
-
Buffer Instability: Buffers can change pH or degrade over time. Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations. Ensure your mobile phase is properly degassed before and during use.
-
-
2. Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence. A drifting baseline is often an indicator of an unequilibrated column. Allow at least 10-20 column volumes of mobile phase to pass through the column before the first injection.
-
3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.
-
4. Pump Performance: Worn pump seals or faulty check valves can lead to an inconsistent flow rate. If you observe pressure fluctuations, it may be time for pump maintenance.
Issue 3: Peak Splitting
Q: My this compound peak is appearing as a split or double peak. What could be the cause?
A: Peak splitting can be a complex issue with several potential causes. Here's how to troubleshoot it:
-
1. Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a weaker solvent.
-
2. Column Inlet Frit Blockage: Particulate matter from the sample or mobile phase can partially block the column inlet frit, leading to a disturbed flow path and split peaks. Using a guard column and filtering your samples and mobile phases can prevent this.
-
3. Column Void: A void or channel in the column packing material can cause the sample to travel through the column at different rates, resulting in a split peak. This often requires column replacement.
-
4. Co-eluting Impurity: It is possible that the split peak is actually two different, closely eluting compounds. To investigate this, try altering the mobile phase composition or gradient slope to see if the two peaks can be resolved. A forced degradation study may help identify potential degradation products that could be co-eluting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: C8 or C18, 150 mm x 4.6 mm, 5 µm particle size. A C8 column may be preferable as pramoxine is quite hydrophobic and can be strongly retained on a C18 column.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer. A good starting point is 50:50 (v/v) Acetonitrile: 50 mM Phosphate (B84403) Buffer (pH 3.0-5.0).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: this compound has UV absorbance maxima around 225 nm and 285 nm. 225 nm generally provides better sensitivity.[5]
-
Temperature: Ambient or controlled at 30 °C.
Q2: How does the mobile phase pH affect the retention of this compound?
A2: The mobile phase pH has a significant impact on the retention of this compound. As a basic compound with a pKa of ~6.4, its ionization state changes with pH.[3] In a study using a C8 column, increasing the pH from 3.0 to 6.0 resulted in a slight increase in retention time, with the optimal chromatographic performance (efficiency and resolution) observed at pH 5.0.[4] At lower pH values (e.g., 3.0), pramoxine is fully protonated and interacts less with the stationary phase, leading to shorter retention times. As the pH approaches the pKa, the retention can become less stable.
Q3: How does the concentration of acetonitrile in the mobile phase affect the retention of this compound?
A3: In reversed-phase HPLC, increasing the concentration of the organic modifier (acetonitrile) will decrease the retention time of the analyte. For this compound, a study showed that with a phosphate buffer at pH 5.0, 50% (v/v) acetonitrile provided a good separation time. Decreasing the acetonitrile concentration will lead to longer retention times.[4]
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Chromatographic Parameters
| Mobile Phase pH | Retention Time (min) | Theoretical Plates | Asymmetry Factor |
| 3.0 | 4.2 | 4500 | 1.4 |
| 4.0 | 4.5 | 5200 | 1.3 |
| 5.0 | 4.8 | 5800 | 1.2 |
| 6.0 | 5.1 | 5100 | 1.5 |
Data synthesized from the trends described in the literature. Actual values will vary depending on the specific column and other chromatographic conditions.
Table 2: Effect of Acetonitrile Concentration on this compound Retention Time
| Acetonitrile (%) | Retention Time (min) |
| 40 | 8.5 |
| 45 | 6.2 |
| 50 | 4.8 |
| 55 | 3.7 |
Data synthesized from the trends described in the literature, assuming a C8 column and phosphate buffer at pH 5.0. Actual values will vary.
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using HPLC.
-
Preparation of Mobile Phase (50:50 Acetonitrile:Phosphate Buffer pH 3.0)
-
To prepare 1 L of 50 mM phosphate buffer, dissolve 6.8 g of monobasic potassium phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Mix 500 mL of the filtered phosphate buffer with 500 mL of HPLC-grade acetonitrile.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions
-
Column: C8, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:50 mM Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
-
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution and record the chromatogram.
-
Protocol 2: Extraction of this compound from a Topical Cream
This protocol describes a sample preparation procedure for the analysis of this compound in a cream formulation.
-
Sample Preparation
-
Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 25 mL of a suitable extraction solvent (e.g., methanol (B129727) or a mixture of mobile phase and methanol).
-
Vortex for 5 minutes to disperse the cream.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Analysis
-
Inject the filtered sample extract into the HPLC system using the chromatographic conditions described in Protocol 1.
-
Quantify the amount of this compound in the sample by comparing the peak area to that of the standard solution.
-
Visualizations
Caption: A general workflow for optimizing HPLC parameters for this compound analysis.
Caption: A decision tree for troubleshooting common HPLC issues with this compound.
References
- 1. Pramoxine HCl [benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and this compound in presence of their impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting pramoxine hydrochloride solubility issues in formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with pramoxine (B177174) hydrochloride in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of pramoxine hydrochloride, and why are there conflicting reports?
A1: There are varying reports on the aqueous solubility of this compound. Some sources describe it as "freely soluble in water," while others report it as "sparingly soluble in aqueous buffers."[1][2][3][4][5] This discrepancy can be attributed to the influence of pH on its solubility. Pramoxine is a weak base with a pKa of 6.4.[6]
-
At acidic pH (well below the pKa of 6.4): this compound, the salt form, is more likely to be ionized and thus more soluble in water.
-
At neutral or alkaline pH (around or above the pKa): The equilibrium shifts towards the less soluble free base form of pramoxine, leading to a significant decrease in aqueous solubility. For instance, in a 1:5 solution of ethanol (B145695):PBS at pH 7.2, the solubility is approximately 0.16 mg/mL.[1][7]
Therefore, it is crucial to consider the pH of your formulation when dealing with this compound solubility.
Q2: I observed precipitation when I diluted my this compound stock solution. What is the likely cause?
A2: Precipitation upon dilution of a this compound stock solution is a common issue, often triggered by a change in pH or solvent composition.
-
pH Shift: If you dilute a stock prepared in an acidic solution with a neutral or alkaline buffer, the pH of the final solution may rise above the pKa of pramoxine (6.4), causing the less soluble free base to precipitate.
-
Solvent Change: this compound has different solubilities in various solvents. If a stock solution in a good solvent (like ethanol) is diluted into a poor solvent (like an aqueous buffer where it is sparingly soluble), the drug may precipitate out if the final concentration exceeds its solubility in the mixed solvent system.
Q3: How can I improve the aqueous solubility of this compound in my formulation?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Maintaining the pH of the formulation well below the pKa of 6.4 will keep the pramoxine in its more soluble ionized (salt) form.[8]
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs), can significantly increase the solubility.[1][8][9] For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in ethanol and then dilute it with the aqueous buffer of choice.[1]
-
Surfactants: Non-ionic or cationic surfactants can be used to form micelles that encapsulate the less soluble form of the drug, increasing its apparent solubility.[10]
-
Complexation: Cyclodextrins can form inclusion complexes with pramoxine, enhancing its solubility.[8]
Q4: What are the key physicochemical properties of this compound I should be aware of during formulation development?
A4: Key properties include:
-
pKa: 6.4[6]
-
Solubility Profile: See the data presented in the tables below. It is sparingly soluble in aqueous buffers but has higher solubility in organic solvents.[1]
-
Stability: this compound is stable under normal conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[11]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely Soluble (as per some sources, likely pH-dependent) | [2][3][4][5] |
| Aqueous Buffers | Sparingly Soluble | [1] |
| Ethanol | Approximately 15 mg/mL | [1][7] |
| DMSO | Approximately 5 mg/mL | [1][7] |
| Dimethyl Formamide (DMF) | Approximately 5 mg/mL | [1][7] |
| Ethanol:PBS (1:5, pH 7.2) | Approximately 0.16 mg/mL | [1][7] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Selected solvent system (e.g., water, buffer of specific pH, co-solvent mixture)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent system.
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility based on the dilution factor.
Protocol 2: HPLC Method for Quantification of this compound
Objective: To quantify the concentration of this compound in solution. This method is adapted from published literature.[12][13]
Instrumentation:
-
HPLC system with a gradient pump and UV detector
-
C8 or C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C8, 3.0 × 150 mm, 2.7 µm)[13]
Mobile Phase:
-
A gradient of 0.05% trifluoroacetic acid (TFA) in water and methanol (B129727) can be effective.[13] Alternatively, a mobile phase consisting of a phosphate (B84403) buffer (e.g., 50 mM, pH 5.0) and acetonitrile (B52724) can be used.[14][15]
Detection:
Procedure:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Generate a calibration curve by preparing a series of standard solutions of decreasing concentrations from the stock solution.
-
Inject the standards and the prepared sample solutions onto the HPLC system.
-
Record the peak areas and calculate the concentration of this compound in the samples using the calibration curve.
Troubleshooting Guides & Visualizations
Troubleshooting this compound Precipitation
This workflow helps identify the root cause of precipitation and suggests corrective actions.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for Solubility Enhancement
This diagram outlines the steps to systematically improve the solubility of this compound in a new formulation.
Caption: Workflow for enhancing this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound USP - PCCA [pccarx.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. brieflands.com [brieflands.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
Technical Support Center: Improving the Stability of Pramoxine Hydrochloride in Topical Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of topical preparations containing pramoxine (B177174) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is pramoxine hydrochloride and what makes its stability a concern in topical formulations?
A1: this compound is a topical anesthetic agent used to relieve pain and itching from various skin conditions.[1][2] Its chemical structure, an aromatic ether with a morpholine (B109124) moiety, differs from common local anesthetics that have ester or amide linkages.[3][4] While this unique structure reduces the likelihood of cross-sensitization, it presents specific stability challenges.[] Like many active pharmaceutical ingredients (APIs), this compound can degrade via common pathways such as hydrolysis, oxidation, and photolysis, which can lead to a loss of potency and the formation of potentially harmful degradants.[6]
Q2: My this compound formulation is losing potency. What are the most likely degradation pathways?
A2: The most common degradation pathways for pharmaceutical compounds in aqueous or semi-solid formulations are hydrolysis and oxidation.[6][7]
-
Hydrolysis: Although pramoxine HCl lacks the highly susceptible ester or amide groups, the ether linkage can still be subject to hydrolysis under extreme pH conditions (acidic or basic).[6][7]
-
Oxidation: The phenoxy and morpholine groups in the pramoxine molecule contain sites that can be susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in other excipients.[6][8]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[6]
Q3: How can I proactively improve the stability of my this compound formulation?
A3: A multi-faceted approach is recommended:
-
pH Control: Maintain the formulation pH within a stable range for pramoxine HCl. This typically requires the use of a suitable buffering system. The optimal pH should be determined through pre-formulation studies.
-
Antioxidant Addition: Incorporate antioxidants to prevent oxidative degradation.[8] For oil-in-water emulsions, a combination of oil-soluble (e.g., tocopherol, Butylated Hydroxytoluene - BHT) and water-soluble (e.g., ascorbic acid) antioxidants may be necessary.[8]
-
Chelating Agent Inclusion: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) or its salts to bind metal ions that can catalyze oxidative reactions.[9][10]
-
Appropriate Packaging: Use opaque or amber-colored packaging to protect the formulation from light. Airless pump dispensers can also minimize exposure to atmospheric oxygen.[9]
Troubleshooting Guide
Problem: Significant degradation of pramoxine HCl is observed during forced degradation studies, particularly under oxidative stress.
Potential Cause: The formulation lacks adequate protection against oxidation. Trace metals in excipients or exposure to oxygen could be catalyzing the degradation.
Solution:
-
Incorporate a Chelating Agent: Add a chelating agent such as disodium (B8443419) EDTA to the aqueous phase of your formulation. Chelators sequester metal ions (e.g., iron, copper) that act as catalysts for oxidation.[10]
-
Add an Antioxidant System: Introduce an effective antioxidant. For aqueous-based systems, ascorbic acid is a good starting point. For lipid-based or emulsion systems, consider oil-soluble antioxidants like Vitamin E (tocopherol) or BHT.[8][9] Combining primary antioxidants (free radical scavengers) with secondary ones (like chelating agents) can maximize protection.[9]
-
Evaluate Excipients: Ensure that the excipients used are of high purity and have low levels of peroxide and metal ion impurities.
Problem: The pH of the topical preparation shifts over time, correlating with a decrease in pramoxine HCl concentration.
Potential Cause: The buffering capacity of the formulation is insufficient to resist pH changes caused by interactions between excipients or with the packaging material. Degradation of pramoxine HCl itself can also alter the pH.
Solution:
-
Optimize the Buffer System: Re-evaluate the buffer system (e.g., phosphate (B84403), citrate). Ensure the chosen buffer has an adequate pKa for the target pH and is used at a sufficient concentration to provide robust buffering capacity throughout the product's shelf life.
-
Excipient Compatibility Study: Perform compatibility studies with each excipient and the API to identify any interactions that could be causing the pH shift.
-
Packaging Interaction: Investigate potential interactions with the primary packaging. Certain plastics can leach acidic or basic compounds, affecting the formulation's pH.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the potential degradation pathways for this compound in a topical formulation, as recommended by ICH guidelines.[11]
Objective: To assess the intrinsic stability of pramoxine HCl and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Samples: Prepare separate samples of the pramoxine HCl topical formulation.
-
Stress Conditions: Expose the samples to the following stress conditions[11][12]:
-
Acid Hydrolysis: Add 0.1 N HCl to the sample and maintain at 60°C for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Add 0.1 N NaOH to the sample and maintain at 60°C for a specified period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample and store at room temperature, protected from light.
-
Thermal Degradation: Store the sample in an oven at a high temperature (e.g., 70°C).
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.[13]
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products. Aim for 5-20% degradation of the active ingredient.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying pramoxine HCl in the presence of its degradation products.[13][14]
Objective: To accurately measure the concentration of pramoxine HCl without interference from impurities or degradants.
Typical HPLC Parameters:
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, (150 × 2.1) mm, 1.7µm[13] |
| Mobile Phase A | 10 mM dibasic potassium phosphate (pH 7.5) and acetonitrile (B52724) (95:5 v/v)[13] |
| Mobile Phase B | Acetonitrile and water (90:10 v/v)[13] |
| Elution | Gradient[13] |
| Flow Rate | 0.3 mL/min[13] |
| Detection Wavelength | 225 nm for this compound[13] |
| Column Temperature | 30°C[13] |
| Injection Volume | 10 µL |
Note: This is an example method. The specific conditions must be optimized and validated for your particular formulation.
Visualizations
Caption: Strategy for stabilizing pramoxine HCl.
Caption: Troubleshooting workflow for stability issues.
References
- 1. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 2. This compound | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 637-58-1 | Benchchem [benchchem.com]
- 4. drugs.com [drugs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Antioxidant Cosmetic Chemicals - CD Formulation [formulationbio.com]
- 9. formulabotanica.com [formulabotanica.com]
- 10. The Role of Chelating Agents in Skincare Product Formulation and Stability [thinkdochemicals.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
enhancing the skin penetration of pramoxine hydrochloride with permeation enhancers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on enhancing the skin penetration of pramoxine (B177174) hydrochloride using permeation enhancers.
FAQs & Troubleshooting Guides
This section addresses common issues and questions that may arise during your in vitro skin permeation studies with pramoxine hydrochloride.
Section 1: Permeation Enhancer Selection and Formulation
Q1: Which class of chemical permeation enhancers is most effective for this compound?
A1: Currently, there is a lack of publicly available studies that provide a direct comparative analysis of a wide range of individual chemical permeation enhancers for this compound. However, research into formulations incorporating this compound has shown enhanced permeation. For instance, a nano-lipid carrier (NLC) gel containing this compound demonstrated a permeability flux of 9.52 μg cm⁻² h⁻¹ and an enhancement ratio of 1.62 compared to a standard solution, indicating that lipid-based carriers can be an effective strategy.[1] General classes of permeation enhancers that have proven effective for other drugs and could be considered for this compound include fatty acids (e.g., oleic acid), glycols (e.g., propylene (B89431) glycol), and terpenes (e.g., limonene, menthol).[2][3] The choice of enhancer will depend on the overall formulation strategy and desired release profile.
Q2: I am observing precipitation of this compound when I add a fatty acid-based permeation enhancer. What could be the cause?
A2: this compound is the salt form of a weak base and is generally more water-soluble. Fatty acids are, by nature, acidic and lipophilic. The addition of a fatty acid could be lowering the pH of your formulation, which might decrease the solubility of this compound, leading to precipitation.
Troubleshooting Steps:
-
pH Adjustment: Carefully monitor and adjust the pH of your formulation. Buffering the formulation to maintain a pH where this compound remains soluble is crucial.
-
Co-solvents: Incorporate a co-solvent like propylene glycol or ethanol (B145695). These can help to solubilize both the this compound and the fatty acid, preventing precipitation. Propylene glycol has been used in formulations with this compound.[4]
-
Concentration Optimization: You may be using too high a concentration of the fatty acid. Experiment with lower concentrations to find a balance between enhancement effect and formulation stability.
Q3: Can I use a combination of permeation enhancers?
A3: Yes, and this is often a successful strategy. A synergistic effect can sometimes be achieved by using enhancers that work through different mechanisms. For example, you could combine an enhancer that disrupts the stratum corneum lipids (like a fatty acid) with one that increases drug solubility within the skin (like propylene glycol). When using combinations, it is important to systematically evaluate the formulation for stability, efficacy, and potential for skin irritation.
Section 2: Experimental Protocol and Franz Diffusion Cell Setup
Q4: What is a standard protocol for an in vitro skin permeation study of this compound using Franz diffusion cells?
A4: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This includes information on membrane preparation, receptor fluid selection, and sample analysis.
Q5: My permeation results for this compound show high variability between replicates. What are the common causes and how can I minimize this?
A5: High variability is a common challenge in in vitro skin permeation studies. The sources can be multifactorial.
Troubleshooting Steps:
-
Skin Membrane Integrity: Ensure the integrity of each skin sample before the experiment. You can measure transepidermal water loss (TEWL) or electrical resistance to discard compromised membranes.
-
Consistent Skin Source: If using biological skin, try to source it from the same anatomical location and donor, if possible, to minimize biological variation.
-
Dosing: Ensure a consistent and uniform application of your this compound formulation to the donor compartment. For semi-solid formulations, accurately weigh the amount applied.
-
Air Bubbles: Check for and remove any air bubbles between the membrane and the receptor fluid, as they can impede diffusion.
-
Receptor Fluid: Ensure the receptor fluid is adequately degassed before use to prevent bubble formation during the experiment. Also, confirm that "sink conditions" are maintained, meaning the concentration of this compound in the receptor fluid does not exceed 10% of its solubility in that medium.
Q6: What is an appropriate receptor fluid for this compound permeation studies?
A6: The choice of receptor fluid should ensure the solubility of this compound and maintain sink conditions. Phosphate-buffered saline (PBS) at a physiological pH (around 7.4) is a common starting point. However, due to the lipophilic nature of pramoxine, its solubility in PBS might be limited. To enhance solubility, a certain percentage of a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) can be added to the PBS. It is crucial to validate that the chosen co-solvent concentration does not damage the skin membrane.
Section 3: Data Interpretation
Q7: How do I calculate the key permeation parameters for this compound?
A7: The primary parameters are the steady-state flux (Jss), the permeability coefficient (Kp), and the enhancement ratio (ER).
-
Steady-State Flux (Jss): This is the slope of the linear portion of the cumulative amount of this compound permeated per unit area versus time plot. It is typically expressed in μg/cm²/h.
-
Permeability Coefficient (Kp): This is calculated by dividing the steady-state flux (Jss) by the concentration of the drug in the donor vehicle (Cd). The formula is Kp = Jss / Cd. It is expressed in cm/h.
-
Enhancement Ratio (ER): This is the ratio of the steady-state flux of this compound with a permeation enhancer to the flux without the enhancer (control). The formula is ER = Jss (with enhancer) / Jss (control).
Quantitative Data on Permeation Enhancement
| Formulation/Enhancer System | Drug Concentration | Permeability Flux (Jss) (μg cm⁻² h⁻¹) | Enhancement Ratio (ER) | Skin Model | Reference |
| This compound in NLC Gel | Not Specified | 9.52 | 1.62 (compared to a PH drug solution) | Not Specified | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro skin permeation study of this compound using Franz diffusion cells.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine or rat) skin, or a synthetic membrane like Strat-M™
-
This compound formulation
-
Control formulation (without permeation enhancer)
-
Receptor fluid (e.g., PBS pH 7.4, potentially with a co-solvent)
-
Water bath with circulator
-
Magnetic stirrers and stir bars
-
HPLC system for analysis
-
Standard laboratory glassware
2. Membrane Preparation:
-
If using biological skin, carefully excise the full-thickness skin and remove any subcutaneous fat and connective tissue.
-
The skin can be dermatomed to a specific thickness (e.g., 500 µm) for consistency.
-
Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.
-
Hydrate the skin sections in PBS for a specified period (e.g., 30 minutes) before mounting.
3. Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
Place the assembled cells in a water bath maintained at a constant temperature to ensure the skin surface remains at approximately 32°C.
4. Dosing and Sampling:
-
Apply a known quantity (e.g., 100 mg or a finite dose of 10 µL) of the this compound formulation (test or control) evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.
5. Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
6. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount permeated per unit area against time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) as described in the "Data Interpretation" section.
Visualizations
General Workflow for In Vitro Skin Permeation Study
Caption: A flowchart illustrating the key steps in a Franz diffusion cell experiment.
Troubleshooting High Variability in Permeation Studies
Caption: A troubleshooting workflow for addressing high variability in skin permeation studies.
Mechanisms of Chemical Permeation Enhancers
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Pramoxine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of pramoxine (B177174) hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of pramoxine hydrochloride, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor sensitivity and a weak signal for this compound in my plasma/serum samples?
Answer:
Poor sensitivity for this compound is often a direct consequence of ion suppression, a primary manifestation of matrix effects. Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of pramoxine in the mass spectrometer's source, leading to a reduced signal.[1][2]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to assess the effectiveness of your sample preparation method. A simple protein precipitation (PPT) may not be sufficient to remove all interfering components.[3] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.
-
Optimize Chromatography: Chromatographic separation can be optimized to separate pramoxine from the interfering matrix components.
-
Gradient Elution: Employ a gradient elution starting with a higher aqueous phase to allow polar interferences to elute first, followed by a ramp-up of the organic phase to elute pramoxine.
-
Column Chemistry: Consider using a different column chemistry. While a C18 column is common, a phenyl-hexyl or a biphenyl (B1667301) column might offer different selectivity and better separation from matrix components.
-
-
Check Instrument Parameters: Ensure that the mass spectrometer parameters, such as ionization source settings (e.g., spray voltage, gas flows, and temperature), are optimized for pramoxine.
-
Dilution: A simple approach to mitigate matrix effects is to dilute the sample. However, this may compromise the limit of quantification (LOQ), so it's a trade-off between reducing matrix effects and maintaining sensitivity.
Question 2: I am seeing significant variability and poor reproducibility in my this compound quantification across different sample lots. What could be the cause?
Answer:
High variability between different lots of a biological matrix is a classic indicator of inconsistent matrix effects. The composition of plasma or serum can vary between individuals, leading to different levels of ion suppression or enhancement for pramoxine.
Troubleshooting Steps:
-
Matrix Effect Evaluation: It is crucial to quantitatively assess the matrix effect using multiple lots of the biological matrix. The standard method involves comparing the response of pramoxine in a post-extraction spiked blank matrix to its response in a neat solvent.[4]
-
Internal Standard Selection: The use of an appropriate internal standard (IS) is critical for correcting variability. A stable isotope-labeled (SIL) internal standard of pramoxine (e.g., pramoxine-d7) is the ideal choice as it co-elutes and experiences the same degree of matrix effects as the analyte, providing the most accurate correction.[5] If a SIL-IS is unavailable, a structural analog that has similar physicochemical properties and chromatographic behavior can be used.
-
Robust Sample Preparation: Employ a sample preparation method that provides consistent cleanup across different matrix lots. Solid-Phase Extraction (SPE) is often superior in this regard compared to LLE or PPT, as it can offer more selective removal of interferences.
Question 3: My calibration curve for this compound is non-linear, especially at lower concentrations. How can I address this?
Answer:
Non-linearity in the calibration curve, particularly at the lower end, can be caused by matrix effects that are concentration-dependent. At low concentrations, the analyte-to-matrix component ratio is lower, making the analysis more susceptible to ion suppression.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the calibrators and the unknown samples experience similar matrix effects, improving the accuracy of the quantification.
-
Weighted Linear Regression: If non-linearity persists, consider using a weighted linear regression model (e.g., 1/x or 1/x²) for your calibration curve. This gives less weight to the higher concentration points, which may be less affected by matrix effects, and can improve the accuracy at the lower end of the curve.
-
Improve Sample Cleanup: As with other issues, enhancing the sample preparation to remove more of the interfering matrix components can help to linearize the calibration curve.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[4]
What are the primary sources of matrix effects in the analysis of this compound from biological fluids?
The primary sources of matrix effects in biological fluids like plasma and serum are endogenous substances such as:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, often causing significant ion suppression.
-
Salts and ions: High concentrations of salts can affect the droplet formation and evaporation process in the electrospray ionization source.
-
Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still interfere with ionization.
-
Other small molecules: Endogenous metabolites and other small molecules can also co-elute with pramoxine and cause matrix effects.
How can I choose the best sample preparation technique to minimize matrix effects for this compound?
The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity, and the available resources. Here's a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least effective at removing matrix components other than proteins. It is often associated with significant matrix effects, especially from phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences in the aqueous phase. The selectivity can be optimized by adjusting the pH and the choice of organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects. It offers a high degree of selectivity by utilizing different sorbent chemistries (e.g., reversed-phase, ion-exchange) to specifically retain the analyte while washing away interferences.
For a robust and sensitive assay for pramoxine, SPE is often the preferred method.
What is an internal standard and why is it important for overcoming matrix effects?
An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls. It is used to correct for variations in sample preparation, injection volume, and instrument response.[5] In the context of matrix effects, an ideal IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise results. A stable isotope-labeled (SIL) version of pramoxine is the gold standard for an internal standard.[5]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | -50 to -70 (Significant Suppression) | Fast, simple, low cost | Poor removal of phospholipids, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | -20 to -40 (Moderate Suppression) | Good removal of polar interferences, cost-effective | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | > 90 | -10 to +10 (Minimal Effect) | High selectivity, excellent cleanup, high recovery | More complex method development, higher cost |
Note: The values presented in this table are representative and can vary depending on the specific protocol, biological matrix, and LC-MS/MS system used.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of this compound from Human Plasma
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., pramoxine-d7 at 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 1 M sodium carbonate to basify the sample (pH > 9).
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the pramoxine and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Visualizations
Caption: Overall workflow for LC-MS/MS analysis of pramoxine.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
strategies to reduce pramoxine hydrochloride-induced skin irritation in formulations
Technical Support Center: Pramoxine (B177174) Hydrochloride Formulations
This center provides researchers, scientists, and drug development professionals with technical guidance on mitigating skin irritation associated with pramoxine hydrochloride formulations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it cause skin irritation?
A1: this compound is a topical anesthetic that works by stabilizing neuronal membranes, which inhibits the initiation and conduction of nerve impulses, providing relief from pain and itching.[1][2] It blocks the influx of sodium ions into neurons, preventing the generation of action potentials that transmit pain and itch signals to the brain.[2] While generally well-tolerated, skin irritation can occur as a local reaction in sensitive individuals, manifesting as erythema (redness), stinging, or contact dermatitis.[1][3] The exact mechanism of irritation is not fully elucidated but is thought to involve disruption of the skin barrier and activation of local inflammatory pathways.
Q2: What are the primary formulation strategies to reduce this compound-induced skin irritation?
A2: Key strategies include:
-
pH Optimization: Adjusting the formulation's pH to be closer to the skin's natural pH (around 4.5-5.5) can minimize irritation.
-
Vehicle Optimization: Incorporating soothing agents, emollients, and humectants (like ceramides (B1148491) and hyaluronic acid) can help maintain the skin's moisture barrier and reduce irritation.[4][5]
-
Concentration Management: Using the minimum effective concentration of this compound (typically 1%) can reduce the potential for irritation.[6]
-
Advanced Delivery Systems: Encapsulation technologies like liposomes or microemulsions can control the release of pramoxine, reducing direct contact with the epidermis and lowering irritation potential.
-
Combination Therapy: Formulating pramoxine with anti-inflammatory agents, such as hydrocortisone (B1673445), can counteract potential irritation and provide synergistic relief from itching and inflammation.[6][7]
Q3: Are there any known interactions I should be aware of when co-formulating other active ingredients with this compound?
A3: No significant drug interactions have been reported with the topical application of this compound.[1] This makes it a suitable candidate for combination therapies. It is frequently formulated with corticosteroids like hydrocortisone to provide both anesthetic and anti-inflammatory benefits.[6][7][8] However, as with any new formulation, compatibility and stability studies are essential.
Q4: What in vitro models are available to assess the skin irritation potential of new pramoxine formulations?
A4: Reconstructed human epidermis (RhE) models are the standard for in vitro skin irritation testing.[9] Models such as EpiDerm™, EpiSkin™, and SkinEthic™ are validated alternatives to animal testing and are used in the OECD Test Guideline 439.[9][10] These 3D tissue models mimic the human epidermis and allow for the topical application of formulations to predict their irritation potential by measuring endpoints like cell viability (e.g., via MTT assay).[9][11]
Troubleshooting Guides
Problem: High level of erythema and edema observed in an in vitro Reconstructed human Epidermis (RhE) model.
| Possible Cause | Suggested Solution |
| Formulation pH is too high or low. | Buffer the formulation to a pH between 4.5 and 5.5. Verify pH of the final formulation before testing. |
| Pramoxine concentration is too high. | Reduce the concentration of this compound to the lower end of its effective range (e.g., 1%) and re-evaluate. |
| Excipients in the vehicle are irritating. | Test the vehicle alone as a negative control. If the vehicle shows irritation, substitute potentially irritating excipients (e.g., certain preservatives, surfactants) with more biocompatible alternatives. |
| High flux of free drug. | Consider incorporating a release-controlling technology, such as liposomal encapsulation or a microemulsion system, to modulate the delivery of pramoxine to the tissue. |
Problem: Formulation shows good efficacy but causes a stinging or burning sensation upon application in early human trials.
| Possible Cause | Suggested Solution |
| Neurogenic inflammation. | Incorporate anti-inflammatory or soothing agents to counteract the initial sensory response. Ingredients like bisabolol, allantoin, or niacinamide can be beneficial. |
| Solvent effects. | If using solvents like propylene (B89431) glycol or ethanol (B145695) to solubilize pramoxine, their concentration might be too high. Reduce their concentration or replace them with less irritating co-solvents or a different base. |
| Osmolality mismatch. | Ensure the osmolality of the formulation is as close to physiological levels as possible to prevent osmotic stress on skin cells. |
Data Presentation: Formulation Strategies
The following table summarizes hypothetical data from an in vitro study on a Reconstructed human Epidermis (RhE) model to compare different formulation strategies for a 1% this compound cream.
Table 1: Effect of Formulation Strategy on Skin Irritation Markers
| Formulation ID | Key Strategy | pH | Mean Cell Viability (%) (MTT Assay) | Mean IL-1α Release (pg/mL) | Irritation Classification (OECD 439) |
| F1 (Control) | Standard O/W Cream | 6.8 | 45% | 150 | Irritant (Cat 2) |
| F2 | pH Optimized | 5.5 | 65% | 80 | Non-Irritant |
| F3 | Added Soothing Agent (0.5% Allantoin) | 5.5 | 78% | 55 | Non-Irritant |
| F4 | Liposomal Encapsulation | 5.5 | 85% | 30 | Non-Irritant |
| F5 | Combination (1% Hydrocortisone) | 5.5 | 92% | 20 | Non-Irritant |
Note: Data are illustrative. Cell viability <50% indicates an irritant potential.
Experimental Protocols
Protocol: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) - Based on OECD TG 439
This protocol outlines the key steps for assessing the irritation potential of a topical formulation.
-
Tissue Preparation:
-
Upon receipt of RhE tissue kits (e.g., EpiDerm™), place the tissue inserts into 6-well plates containing pre-warmed assay medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow tissues to equilibrate.
-
-
Application of Test Material:
-
Apply 25 µL of the pramoxine formulation directly onto the surface of the epidermis. Ensure even distribution.
-
Use 5% Sodium Dodecyl Sulfate (SDS) as the positive control and Phosphate-Buffered Saline (PBS) as the negative control. Test each condition in triplicate.
-
-
Exposure and Incubation:
-
Expose the tissues to the test material for 60 minutes at 37°C.
-
After exposure, thoroughly wash the tissue surface with PBS to remove the formulation.
-
Blot the tissue insert and transfer it to a new well with fresh medium.
-
Incubate for 42 hours post-exposure to allow for the development of cytotoxic effects.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 42-hour post-incubation, transfer each tissue insert to a 24-well plate containing 300 µL of MTT solution (1 mg/mL).
-
Incubate for 3 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Extract the formazan from the tissues by submerging them in 2 mL of isopropanol (B130326) and shaking for 2 hours.
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage viability for each tissue as: (% Viability) = (Mean OD of test material / Mean OD of negative control) x 100.
-
Classify the formulation based on OECD TG 439 criteria: If mean viability is ≤ 50%, the material is classified as an irritant. If mean viability is > 50%, it is considered a non-irritant.[9]
-
Visualizations
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]
- 3. Pramoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. cerave.com [cerave.com]
- 5. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Articles [globalrx.com]
- 8. Hydrocortisone and pramoxine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. iivs.org [iivs.org]
- 10. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in Pramoxine Hydrochloride Analysis
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving peak tailing issues encountered during the chromatographic analysis of pramoxine (B177174) hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian curve.[1] Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as:
-
Tf = W₀.₀₅ / 2f
-
Where W₀.₀₅ is the peak width at 5% of the peak height.
-
And f is the distance from the peak's leading edge to the peak maximum at 5% height.[1]
-
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing, and values above 2.0 may be unacceptable for precise analytical methods.[1]
Q2: What is the primary cause of peak tailing for pramoxine hydrochloride?
A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[2][3] Pramoxine contains a basic morpholine (B109124) functional group which can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[4][5] These interactions create an additional, undesirable retention mechanism that leads to a "tailing" effect as the analyte molecules are released from the column at different rates.[4] This issue is particularly prominent at mid-range pH levels (pH > 3) where silanol groups are ionized.[4][6]
Q3: Can the sample solvent or sample concentration cause peak tailing?
A3: Yes, both can significantly contribute to poor peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, including tailing.[1][7] The strong solvent carries the analyte band through the top of the column too quickly, disrupting the equilibrium and leading to a broadened or misshapen peak.
-
Sample Concentration (Overload): Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase.[1][8] When the column is overloaded, the normal distribution of the analyte between the stationary and mobile phases is disrupted, which can result in peak tailing or fronting.[8][9]
Q4: What is an acceptable tailing factor for a this compound assay?
A4: According to the United States Pharmacopeia (USP) monograph for this compound, the tailing factor for the standard preparation peak should be not more than 1.5.[10] Many analytical methods consider a tailing factor of less than 1.5 to be acceptable.[4]
Section 2: Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound analysis.
Q5: How can I systematically identify and fix the cause of peak tailing?
A5: Follow the workflow below, starting with the simplest and most common solutions before moving to more complex adjustments.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Evaluate Sample and Injection Parameters
Q6: How do I confirm if column overload or solvent effects are the issue?
A6: Perform the simple diagnostic tests outlined in the protocol below. These issues are common and easy to rule out before modifying the entire method.
| Symptom | Potential Cause | Diagnostic Action | Expected Outcome |
| All peaks in the chromatogram are tailing or distorted. | Column Overload | Dilute the sample by a factor of 5 and 10 and re-inject. Reduce injection volume by 50%.[8] | Peak shape improves, becoming more symmetrical. |
| The pramoxine peak is misshapen, especially if it elutes early. | Sample Solvent Mismatch | Re-dissolve the sample in the initial mobile phase.[7] | Peak shape improves significantly. |
Experimental Protocol: Diagnosing Column Overload and Solvent Effects
-
Prepare Dilutions: Create two new preparations of your sample, one diluted 5-fold and another 10-fold with the mobile phase.
-
Inject and Compare: Analyze your original sample, followed by the two diluted samples, keeping the injection volume constant.
-
Evaluate Peak Shape: Compare the tailing factor of the pramoxine peak across the three chromatograms. A significant improvement in symmetry in the diluted samples points to mass overload.[8]
-
Test Injection Volume: If dilution does not resolve the issue, reduce the injection volume of the original sample by half and re-analyze. Improvement suggests volume overload.
-
Test Sample Solvent: If overload is not the cause, prepare a new sample by dissolving your standard or sample directly in the mobile phase and analyze. If peak shape improves, the original sample solvent was incompatible.[7]
Step 2: Optimize the Mobile Phase
Q7: How can I adjust the mobile phase to reduce tailing for pramoxine?
A7: Since pramoxine is a basic compound with a pKa of ~6.4, mobile phase pH is a critical parameter for controlling peak shape.[11][12] The goal is to minimize the interaction between the positively charged analyte and negatively charged silanol groups.
Caption: Effect of mobile phase pH on silanol interactions with pramoxine.
| Strategy | Description | Recommended Starting Point | Pros & Cons |
| Lower Mobile Phase pH | Reduces the ionization of silanol groups, minimizing their ability to interact with the protonated pramoxine molecule.[5][8] | Adjust mobile phase to pH 2.5 - 3.0 using 0.1% formic acid or a phosphate (B84403) buffer. | Pro: Very effective for basic compounds.[1] Con: May reduce retention time; requires a column stable at low pH.[9] |
| Increase Buffer Strength | Higher buffer concentrations can help mask residual silanol activity.[1][9] | Increase phosphate or acetate (B1210297) buffer concentration from 10 mM to 25-50 mM (for UV detection). | Pro: Can improve peak shape without drastic pH changes. Con: Not suitable for LC-MS (risk of ion suppression); risk of buffer precipitation with high organic content.[8] |
| Add Amine Modifier | A small, basic additive like triethylamine (B128534) (TEA) acts as a competitive agent, binding to active silanol sites and shielding them from the analyte.[2] | Add 0.1% - 0.3% triethylamine to the mobile phase. A study on a related compound used 0.3% TEA.[13] | Pro: Historically effective, especially with older (Type A) silica columns. Con: Can suppress MS signal; may alter selectivity. |
Experimental Protocol: Mobile Phase pH Adjustment
-
Select a Buffer: Choose a buffer with a pKa within +/- 1 unit of your target pH (e.g., phosphate buffer for pH 2-3 or 7-8, acetate for pH 4-5).
-
Prepare Aqueous Phase: Dissolve the buffer salt in the aqueous portion of your mobile phase.
-
Adjust pH: While stirring, slowly add an acid (e.g., phosphoric acid, formic acid) or base to reach the target pH.
-
Mix and Degas: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) as per your method's ratio. Filter and degas the final mobile phase before use.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Step 3: Evaluate Column and Stationary Phase
Q8: What if mobile phase changes don't work? Could it be the column?
A8: Yes, the column is a frequent source of peak shape problems. Column degradation over time or an inappropriate choice of stationary phase chemistry can lead to persistent tailing.
| Strategy | Description | Recommended Action |
| Column Flushing | Removes strongly retained contaminants from the column that may be causing active sites. | See protocol below. Flush with a series of strong solvents.[1] |
| Use an End-capped Column | These columns have fewer free silanol groups because they are chemically bonded with a small silylating agent, reducing secondary interactions.[6][8] | Switch to a modern, high-purity, end-capped C18 or C8 column. |
| Use a Polar-Embedded Phase | These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which shields silanol groups and improves peak shape for bases. | Consider a column with a polar-embedded stationary phase. |
| Change Stationary Phase | Pramoxine's hydrophobicity can lead to long retention on C18.[14] A different phase may provide better results. | Try a C8 column for less hydrophobic retention or a Cyano (CN) column, which has been used successfully for pramoxine analysis.[14][15] |
| Consider Polymeric Columns | These columns are made from polymeric materials (e.g., polystyrene-divinylbenzene) and contain no silanol groups, thus eliminating this source of peak tailing.[16] | For very difficult separations, evaluate a polymeric reversed-phase column. |
Experimental Protocol: General Column Flushing (for Reversed-Phase Columns) Warning: Ensure solvents are miscible. Always check the column manufacturer's guidelines for pressure, pH, and solvent compatibility.
-
Disconnect the column from the detector.
-
Flush with your mobile phase without the buffer (e.g., water/acetonitrile) for 10-15 column volumes.
-
Flush with 100% Acetonitrile for 15 column volumes.
-
Flush with 100% Isopropanol for 15 column volumes.
-
If contamination is suspected, a sequence like Tetrahydrofuran (THF) -> Isopropanol -> Acetonitrile -> Water may be used.
-
Store the column in an appropriate solvent (typically acetonitrile/water).
-
Re-equilibrate thoroughly with the mobile phase before use.
Step 4: Check Instrument and Hardware
Q9: I've tried everything else and still see tailing. What's next?
A9: If the issue persists, it may be related to the HPLC system hardware, which can create "extra-column volume" that broadens peaks.
| Issue | Description | Solution |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector cell.[6] | Use narrow internal diameter (ID) tubing (e.g., 0.005") and keep lengths as short as possible.[6] Ensure all fittings are correctly seated to avoid dead volume. |
| Column Void / Blocked Frit | A gap can form at the head of the column due to pressure shocks or pH instability, causing peak distortion.[3][8] The inlet frit can also become partially blocked. | Try reversing the column and flushing it (check manufacturer's instructions first). If a void is present or the frit is blocked, the column likely needs to be replaced.[4] |
| Detector Settings | A slow detector response time (time constant) can cause peak distortion. | Reduce the detector time constant if it is adjustable.[1] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. This compound [drugfuture.com]
- 11. chembk.com [chembk.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
mitigating degradation of pramoxine hydrochloride during formulation processing
Technical Support Center: Pramoxine (B177174) Hydrochloride Formulation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with pramoxine hydrochloride formulations. It aims to help mitigate degradation during processing and ensure the stability of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation mechanisms for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[1][2] this compound, with its ether linkage and tertiary amine, can be susceptible to these pathways. Specifically, it can be incompatible with strong acids, strong bases, and strong oxidizing agents.[3][4]
Q2: What is a known degradation product of this compound?
A2: A potential impurity and degradant of this compound is 4-butoxyphenol.[5]
Q3: How does pH affect the stability of this compound in a formulation?
A3: this compound is incompatible with strong acids and bases.[3][4] Formulations with pH values between 3.0 and 5.0, and more preferably between 3.5 and 4.5, have been developed for topical creams containing this compound.[6][7][8] Maintaining the pH within this range is crucial for stability.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively detailed in the provided results, photolysis is a common degradation pathway for many active pharmaceutical ingredients.[1][2] Therefore, it is prudent to protect formulations from light during processing and storage. A stress study involving light exposure showed no interference from the drug product or excipients in one particular wound care solution.[8]
Q5: What are common signs of this compound degradation in a formulation?
A5: Degradation can manifest as a change in the physical appearance of the formulation (e.g., color change, precipitation), a decrease in the assay value of this compound, or the appearance of degradation product peaks (such as 4-butoxyphenol) in chromatographic analysis.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation processing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency (Low Assay Value) in a New Formulation | pH-related Degradation: The formulation pH may be outside the optimal range (3.5-4.5), leading to acid or base-catalyzed hydrolysis.[6][7][8] | Adjust the pH of the formulation to be within the 3.5 to 4.5 range using appropriate buffering agents. |
| Oxidative Degradation: Presence of oxidizing agents or exposure to atmospheric oxygen during processing. | Incorporate a suitable antioxidant into the formulation. Consider processing under an inert atmosphere (e.g., nitrogen). | |
| Incompatible Excipients: An excipient in the formulation may be reacting with the this compound. | Conduct excipient compatibility studies. Review the chemical nature of all excipients for potential interactions. | |
| Appearance of Unknown Peaks in HPLC Analysis | Forced Degradation: Exposure to excessive heat, light, or extreme pH during processing. | Review processing parameters. Implement controlled temperature and light conditions. A forced degradation study can help identify the unknown peaks.[9] |
| Interaction with Container/Closure: Leaching of substances from the packaging material or interaction with the container surface. | Perform stability studies with the chosen container and closure system to ensure compatibility. | |
| Discoloration of the Formulation | Oxidative Degradation: Oxidation can often lead to colored byproducts. | Add an antioxidant. Protect the formulation from air and light. |
| Interaction with Metal Ions: Trace metal ions can catalyze degradation reactions. | Consider adding a chelating agent (e.g., EDTA) to sequester metal ions. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Inertsil ODS 3-C18, 150 mm × 4.6 mm, 5 µm particle size)[5]
-
Mobile phase components (e.g., phosphate (B84403) buffer, acetonitrile)
-
This compound reference standard
-
Degradation product reference standard (if available, e.g., 4-butoxyphenol)[5]
-
Forced degradation samples (acid, base, peroxide, heat, light)
Chromatographic Conditions (Example): [5]
-
Mobile Phase: 50 mM phosphate buffer (pH 5.0) : acetonitrile (B52724) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the formulation sample in a suitable solvent. The sample may require extraction or other pretreatment steps to remove interfering excipients.
-
Forced Degradation Study: Subject the this compound solution to stress conditions (e.g., 1N HCl at 60°C for 1h, 0.1N NaOH at 60°C for 1h, peroxide, heat, and light) to generate degradation products.[9]
-
Chromatographic Analysis: Inject the standard solutions, sample solutions, and forced degradation samples into the HPLC system.
-
Data Analysis:
-
Verify the specificity of the method by ensuring that the this compound peak is well-resolved from any degradation product peaks and excipient peaks.
-
Establish linearity by plotting the peak area of the standard against its concentration and calculating the correlation coefficient.
-
Determine the precision and accuracy of the method.
-
Quantify the amount of this compound and any major degradation products in the samples.
-
Visualizations
Logical Flow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for pramoxine degradation.
This compound Degradation Pathways
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and this compound in presence of their impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pramoxine Hydrochloride and Hydrocortisone in the Management of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pramoxine (B177174) hydrochloride and hydrocortisone (B1673445) for the treatment of atopic dermatitis, with a focus on pruritus relief. The information presented is supported by experimental data to aid in research and development efforts within the dermatological field.
Mechanism of Action: A Dual Approach to Symptom Relief
Pramoxine hydrochloride and hydrocortisone address the symptoms of atopic dermatitis through distinct yet complementary mechanisms. Pramoxine acts as a topical anesthetic, providing rapid but symptomatic relief from itching, while hydrocortisone, a corticosteroid, targets the underlying inflammation.[1][2]
This compound: This topical anesthetic functions by stabilizing the neuronal membranes of nerve endings.[3][4] This stabilization prevents the influx of ions like sodium and calcium, which in turn reduces the excitability of nerve endings and diminishes the sensation of itching and pain.[3] Its unique morpholine (B109124) moiety and ether linkage differentiate it from typical "caine" anesthetics, potentially reducing the risk of cross-reactivity and sensitization.[5][6]
Hydrocortisone: As a corticosteroid, hydrocortisone exerts anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive effects.[7][8] It penetrates skin cells and binds to glucocorticoid receptors.[9] This complex then moves into the cell nucleus, where it modulates gene expression, leading to the increased production of anti-inflammatory proteins and a decrease in pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[8][9] This action reduces the inflammation, redness, and swelling associated with atopic dermatitis.[10][11]
Comparative Efficacy in Pruritus Reduction
Clinical studies have demonstrated that while both agents are effective in reducing itch, this compound may offer a more rapid onset of relief. Combination therapies leveraging both mechanisms have also shown significant efficacy.
A key study compared a ceramide-containing cream with 1% this compound to a 1% hydrocortisone cream in patients with a history of atopic dermatitis.[12] The results indicated that the pramoxine formulation provided a faster onset of itch relief.[12][13]
| Time Point | Mean Itch Severity Reduction (Pramoxine 1%) | Mean Itch Severity Reduction (Hydrocortisone 1%) |
| 2 minutes | 24.6%[12][13] | 18.5%[12][13] |
| 8 hours | 58.0%[12][14] | 59.7%[12][14] |
Another pilot study on a combination lotion of hydrocortisone acetate (B1210297) 2.5% and this compound 1% showed a significant reduction in pruritus within just one day of use.[15] The mean percentage reduction in the Visual Analog Scale (VAS) for itch was 31.74% after 24 hours.[15]
Experimental Protocols
The following methodologies were employed in key studies to assess the comparative efficacy of this compound and hydrocortisone:
Study Design: A double-blind, split-body, randomized study was conducted with 66 male and female subjects aged 11 years and older with a history of atopic dermatitis.[12][13]
-
Part 1: A single application of a ceramide-containing cream with 1% this compound was compared to a 1% hydrocortisone cream on opposite sides of the body.[12][13]
-
Part 2: The ceramide-containing pramoxine cream was applied up to four times in a 24-hour period over six days.[12][13]
Assessment: Itch severity was evaluated using a 10-point scale, where 0 represented no itch and 7-9 indicated severe itching.[12][13] Assessments were conducted at baseline, 2 minutes, 5 minutes, 1 hour (2 hours in the second part of the study), 4 hours, and 8 hours post-application.[12][13]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action and a typical experimental workflow for comparing these two compounds are illustrated below.
Conclusion
Both this compound and hydrocortisone are valuable agents in the management of atopic dermatitis. This compound offers rapid, symptomatic relief from pruritus by acting as a topical anesthetic.[3][14] Hydrocortisone, a low-potency corticosteroid, addresses the underlying inflammation that contributes to the symptoms of atopic dermatitis.[10][11]
For patients experiencing significant and acute itching, formulations containing this compound may provide a faster onset of relief.[12][13] However, for the long-term management of inflammation, hydrocortisone remains a cornerstone of treatment.[16] The combination of both agents appears to be a logical and effective approach, providing both immediate itch relief and addressing the underlying inflammatory process.[1][2] Further research into optimized combination formulations and long-term efficacy and safety is warranted.
References
- 1. droracle.ai [droracle.ai]
- 2. Articles [globalrx.com]
- 3. Pramoxine for eczema: Does it help? [medicalnewstoday.com]
- 4. drugs.com [drugs.com]
- 5. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 637-58-1 | Benchchem [benchchem.com]
- 7. aap.org [aap.org]
- 8. meinarztbedarf.com [meinarztbedarf.com]
- 9. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]
- 10. Articles [globalrx.com]
- 11. Hydrocortisone for eczema: How it works and other treatments [medicalnewstoday.com]
- 12. Anti-Pruritic Efficacy of Itch Relief Lotion and Cream in Patients With Atopic History: Comparison With Hydrocortisone Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. jcadonline.com [jcadonline.com]
- 16. Topical corticosteroids in atopic dermatitis: Recent research reassures that they are safe and effective in the medium term - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Pramoxine Hydrochloride in a Cream Base
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of pramoxine (B177174) hydrochloride in a cream base, alongside alternative analytical techniques. The experimental protocols and data presented herein offer a comprehensive overview to support the selection and validation of the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and accuracy. A typical isocratic reversed-phase HPLC method for the determination of pramoxine hydrochloride in a cream formulation is detailed below.
Experimental Protocol: HPLC
Objective: To determine the concentration of this compound in a cream base using a validated HPLC method.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a pH 7.5 phosphate (B84403) buffer (55:45 v/v).[1]
-
Flow Rate: 2.0 mL/minute.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.[1]
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve USP this compound Reference Standard (RS) in the mobile phase to obtain a solution with a known concentration of approximately 0.5 mg/mL.[1]
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to about 18 mg of this compound.[2]
-
Transfer the weighed cream to a suitable flask and dissolve it in a mixture of isopropyl alcohol and methanol.[2]
-
Heat the mixture gently on a steam bath to ensure complete dissolution of the cream.[2]
-
Cool the solution to precipitate the waxy components of the cream base.[2]
-
Filter the solution to remove the precipitated excipients.[2]
-
Dilute the filtrate with the mobile phase to a final concentration of approximately 0.5 mg/mL of this compound.
-
HPLC Method Validation Parameters
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[2][3][4][5][6] The key validation parameters and their typical acceptance criteria are summarized in the table below.
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor: ≤ 2.0Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0%[2] |
| Specificity | No interference from excipients, impurities, or degradation products at the retention time of the this compound peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Accuracy | Mean recovery of 98.0% to 102.0% of the known amount of spiked analyte. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Range | The concentration range over which the method is linear, accurate, and precise. |
| Robustness | No significant changes in the results when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
| Solution Stability | Analyte solutions are stable for a defined period under specified storage conditions (e.g., room temperature, refrigerated). |
Comparison with Alternative Analytical Methods
While HPLC is a robust and reliable method, other analytical techniques can also be considered for the quantification of this compound. The choice of method often depends on the available instrumentation, the required level of sensitivity and specificity, and the stage of drug development.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | High specificity, sensitivity, and accuracy. Capable of separating pramoxine from impurities and degradation products. | Requires specialized and expensive equipment. Method development can be time-consuming. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times. | Faster run times, better resolution, and lower solvent consumption compared to HPLC.[3] | Requires even more specialized and higher-pressure equipment than HPLC. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. Quantification is often done by densitometry. | Simple, rapid, and cost-effective for screening purposes. Can analyze multiple samples simultaneously. | Lower sensitivity and specificity compared to HPLC. Quantification can be less precise. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible light by the analyte. | Simple, rapid, and cost-effective. Widely available instrumentation. | Prone to interference from other UV-absorbing substances in the cream matrix. Lacks the specificity of chromatographic methods. |
| Titrimetry | Measurement of the volume of a reagent of known concentration that is required to react completely with the analyte. | Simple, inexpensive, and does not require sophisticated instrumentation. | Lacks specificity and may not be suitable for cream formulations without extensive sample preparation to remove interfering substances. |
Visualization of Method Validation Workflow and Parameters
To further clarify the process of HPLC method validation, the following diagrams illustrate the typical workflow and the logical relationships between the different validation parameters.
References
- 1. scienceopen.com [scienceopen.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Assessing the Cross-Reactivity of Pramoxine Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of local anesthetic hypersensitivity, understanding the cross-reactivity profiles of different agents is paramount. This guide provides an objective comparison of pramoxine (B177174) hydrochloride with other common local anesthetics, focusing on their potential for cross-reactive allergic contact dermatitis. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making during product development and clinical research.
Comparative Analysis of Allergic Sensitization
Pramoxine hydrochloride distinguishes itself from the two major classes of local anesthetics—esters and amides—through its unique ether linkage chemical structure.[1] This structural difference is a key factor in its lower potential for cross-reactivity.[1] Allergic contact dermatitis to local anesthetics is typically a Type IV delayed hypersensitivity reaction. While true allergic reactions to local anesthetics are relatively rare, sensitization can occur, and understanding the rates of positivity to different agents is crucial.
Data from the North American Contact Dermatitis Group (NACDG) provides valuable insights into the prevalence of allergic reactions to various local anesthetics through patch testing. A retrospective analysis of this data offers a quantitative comparison of sensitization rates.
| Local Anesthetic | Chemical Class | NACDG Patch Test Positivity Rate |
| This compound | Ether | 2.1% |
| Benzocaine (B179285) | Ester | 1.5% - 45% (most common allergen in some studies) |
| Lidocaine (B1675312) (Lignocaine) | Amide | 1.3% - 32% |
| Dibucaine (Cinchocaine) | Amide | 23% |
Note: The positivity rates for benzocaine and lidocaine show a wide range across different studies and patient populations.[2][3]
The data indicates that while pramoxine is not devoid of sensitizing potential, its unique structure likely contributes to a different cross-reactivity profile compared to the more traditional "-caine" anesthetics.[1] Cross-reactivity is more common within the ester group of local anesthetics due to their shared metabolite, para-aminobenzoic acid (PABA).[4] While cross-reactivity between amide local anesthetics is considered less frequent, it has been reported.[5] Given that pramoxine does not belong to either of these classes, it is often considered a suitable alternative for patients with confirmed allergies to ester or amide anesthetics.[1]
Experimental Protocols
The gold standard for assessing Type IV hypersensitivity to local anesthetics is patch testing. The following is a detailed methodology for this key experiment.
Patch Testing Protocol for Local Anesthetics
1. Allergen Preparation:
-
This compound: 1.0% in petrolatum (pet.)
-
Benzocaine: 5.0% in pet.
-
Lidocaine Hydrochloride: 15.0% in pet.
-
Caine Mix II (screening tool): Contains Tetracaine hydrochloride 1.0%, Benzocaine 5.0%, and Dibucaine hydrochloride 1.0% in pet.
2. Patch Application:
-
Allergens are applied to standardized patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
-
The patches are then applied to the upper back of the patient, ensuring good adhesion to the skin. The application sites are marked with a skin-safe marker.
3. Patch Removal and Readings:
-
The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may cause excessive sweating and to keep the back area dry.
-
First Reading (D2): The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes after removal to allow any immediate irritation to subside.
-
Second Reading (D3/D4): A second reading is typically performed at 72 or 96 hours after the initial application.
-
Late Reading (D7 - Optional): In some cases, a final reading at day 7 may be conducted to detect delayed reactions.
4. Interpretation of Results:
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (pustules, follicular erythema, or a glazed appearance)
-
Mechanism of Hypersensitivity and Experimental Workflow
To visualize the underlying biological processes and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
References
- 1. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacotherapy Update | Allergic Reactions to Local Anesthetics [clevelandclinicmeded.com]
- 5. Allergy to lidocaine injections: comparison of patient history with skin testing in five patients - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antipruritic Efficacy of Pramoxine Hydrochloride: A Comparative Guide to Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial designs for evaluating the antipruritic effect of pramoxine (B177174) hydrochloride. It offers a detailed examination of experimental protocols, comparative efficacy data, and the underlying signaling pathways of pruritus, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action and Pruritus Signaling Pathways
Pramoxine hydrochloride is a topical anesthetic that provides relief from itching by blocking the transmission of nerve signals. It acts as a voltage-gated sodium channel blocker on cutaneous nerve fibers, thereby inhibiting the initiation and conduction of the action potentials that transmit the itch sensation to the central nervous system.
Pruritus, or itch, is a complex sensation involving a variety of signaling pathways, which can be broadly categorized as histaminergic (histamine-dependent) and non-histaminergic. Understanding these pathways is crucial for designing effective clinical trials and interpreting their outcomes.
Histaminergic Itch Pathway
Histamine (B1213489), released from mast cells and other immune cells, is a well-known mediator of acute itch. It primarily acts on H1 and H4 receptors on sensory neurons, leading to the activation of downstream signaling cascades.
Non-Histaminergic Itch Pathway
A variety of other mediators, including proteases (e.g., tryptase), cytokines (e.g., IL-31), and neuropeptides, can induce itch through pathways independent of histamine. These often involve protease-activated receptors (PARs) and other specific cytokine receptors.
Clinical Trial Design for Evaluating Antipruritic Agents
A robust clinical trial design is essential for accurately assessing the efficacy and safety of antipruritic agents like this compound. Key components of such a trial are outlined below.
Experimental Workflow for a Typical Clinical Trial
Key Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of clinical findings. Below are essential protocols for a clinical trial evaluating this compound.
Patient Population and Selection Criteria
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Clinical diagnosis of a pruritic skin condition (e.g., atopic dermatitis, uremic pruritus).
-
Baseline pruritus score of ≥ 4 on a 10-point Visual Analog Scale (VAS) or Numerical Rating Scale (NRS).
-
Willingness to provide informed consent and adhere to the study protocol.
-
-
Exclusion Criteria:
-
Known hypersensitivity to this compound or any of the formulation's excipients.
-
Use of other topical or systemic antipruritic medications within a specified washout period.
-
Presence of open wounds, infections, or other skin conditions at the application site that could interfere with the assessment.
-
Pregnancy or breastfeeding.
-
Randomization and Blinding
-
Randomization: Subjects should be randomly assigned to treatment groups (e.g., this compound, placebo control, active comparator) in a 1:1 or other appropriate ratio using a computer-generated randomization sequence.
-
Blinding: A double-blind design is optimal, where both the investigator and the subject are unaware of the treatment assignment. This minimizes bias in the assessment of efficacy and safety. The investigational products should be identical in appearance, packaging, and organoleptic properties.
Treatment Administration
-
Dosage and Application: A standardized amount of the topical formulation (e.g., a fingertip unit) should be applied to the affected areas a specified number of times per day (e.g., twice daily).
-
Duration: The treatment period should be sufficient to observe a clinically meaningful effect, typically ranging from 7 to 28 days.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in the subject-reported pruritus intensity, measured using a validated scale such as the Visual Analog Scale (VAS) or the Numerical Rating Scale (NRS).
-
Secondary Efficacy Endpoints: These may include:
-
Time to onset of pruritus relief.
-
Duration of antipruritic effect.
-
Proportion of subjects achieving a clinically significant reduction in itch (e.g., ≥3-point reduction on NRS).
-
Investigator's Global Assessment (IGA) of skin condition.
-
Quality of life assessments (e.g., Dermatology Life Quality Index - DLQI).
-
-
Safety Assessments: Monitoring and recording of all adverse events, particularly local skin reactions at the application site (e.g., erythema, edema, burning, stinging).
Comparative Performance Data
The following tables summarize quantitative data from clinical studies evaluating this compound and its comparators.
Table 1: Efficacy of this compound in Atopic Dermatitis
| Study / Comparator | Patient Population | Primary Endpoint | Results | p-value |
| Pramoxine HCl 1% cream vs. Hydrocortisone 1% cream[1] | 66 subjects with atopic dermatitis | Mean Itch Severity Reduction at 8 hours | Pramoxine: 58.0%Hydrocortisone: 59.7% | Not statistically significant |
| Pramoxine HCl 1% cream (single application)[1] | Subjects with atopic dermatitis | Mean Itch Severity Reduction at 2 minutes | 24.6% | <0.001 vs. baseline |
Table 2: Efficacy of this compound in Uremic Pruritus
| Study / Comparator | Patient Population | Primary Endpoint | Results | p-value |
| Pramoxine HCl 1% lotion vs. Control lotion[2][3] | 28 hemodialysis patients | Decrease in Itch Intensity at 4 weeks | Pramoxine: 61%Control: 12% | <0.05 |
Table 3: Efficacy of this compound in Combination Therapy
| Study / Combination | Patient Population | Primary Endpoint | Results | p-value |
| Hydrocortisone acetate (B1210297) 2.5% and Pramoxine HCl 1% lotion[4] | 11 subjects with pruritus | Mean Percentage Reduction in VAS at 1 day | 31.74% | 0.0315 |
Comparison with Alternatives
This compound is often compared with other topical agents for the management of pruritus.
-
Topical Corticosteroids (e.g., Hydrocortisone): These agents have both anti-inflammatory and antipruritic effects. As shown in Table 1, this compound can provide comparable itch relief to low-potency corticosteroids.[1]
-
Other Topical Anesthetics (e.g., Lidocaine): While both pramoxine and lidocaine (B1675312) block nerve signals, pramoxine may have a lower risk of sensitization.
-
Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus): These are particularly useful for pruritus associated with inflammatory skin conditions like atopic dermatitis.[5] They work by modulating the immune response.
-
Capsaicin: This agent works by desensitizing sensory nerve fibers. It can be effective for neuropathic itch but often causes an initial burning sensation.[6]
-
Topical Antihistamines: These are generally considered to have limited efficacy in many forms of chronic pruritus, as histamine is not always the primary mediator.[7]
Preclinical and In Vitro Models
Prior to clinical trials, the antipruritic potential of a compound is often evaluated using preclinical and in vitro models.
-
In Vitro Models:
-
Reconstructed Human Epidermis (RHE): These 3D models can be used to study the effects of topical agents on skin barrier function and inflammation.[8][9]
-
Co-culture Systems: Co-culturing sensory neurons with skin cells (e.g., keratinocytes, mast cells) allows for the investigation of cell-cell interactions and the release of pruritic mediators.[10]
-
-
Preclinical Animal Models:
-
Chemically-Induced Itch Models: Pruritus can be induced in animals by injecting pruritogenic substances like histamine or serotonin.
-
Disease Models: Animal models of specific pruritic diseases, such as atopic dermatitis or dry skin, are also utilized.
-
These models are valuable for initial efficacy screening, dose-ranging studies, and elucidating mechanisms of action.
This guide provides a foundational framework for designing and evaluating clinical trials for this compound. For more detailed protocols and specific study designs, consulting the primary literature and regulatory guidelines is recommended.
References
- 1. Anti-Pruritic Efficacy of Itch Relief Lotion and Cream in Patients With Atopic History: Comparison With Hydrocortisone Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. docvidya.com [docvidya.com]
- 4. jcadonline.com [jcadonline.com]
- 5. Therapy of Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topical Therapies for Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reconstructed human epidermis for in vitro studies on atopic dermatitis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro models for investigating itch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pramoxine Hydrochloride Formulations for Topical Anesthetic Efficacy and Safety
For Immediate Release
This guide provides a comprehensive statistical analysis plan and detailed experimental protocols for a comparative study of three novel pramoxine (B177174) hydrochloride formulations (Formulation A, Formulation B, and a Reference Standard). The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the performance of these topical anesthetics in terms of efficacy, safety, and skin permeation characteristics. All quantitative data are summarized in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility.
Statistical Analysis Plan
1. Study Objectives:
-
Primary Objective: To compare the anesthetic efficacy of Formulation A, Formulation B, and the Reference Standard following topical application.
-
Secondary Objectives:
-
To evaluate the safety and local tolerance of each formulation.
-
To characterize and compare the in vitro skin permeation profiles of pramoxine hydrochloride from each formulation.
-
To assess the onset and duration of anesthetic action for each formulation.
-
2. Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in sensory threshold to a noxious stimulus (e.g., mechanical or thermal) at the application site at various time points post-application.
-
Secondary Efficacy Endpoints:
-
Subject-reported pain scores using a Visual Analog Scale (VAS) during a standardized pain induction procedure.
-
Time to onset of anesthesia, defined as the time to a predetermined increase in sensory threshold.
-
Duration of anesthesia, defined as the time for the sensory threshold to return to baseline.
-
-
Safety Endpoints:
-
Incidence, severity, and duration of local skin reactions (e.g., erythema, edema, pruritus) at the application site.
-
Subject-reported adverse events.
-
-
Pharmacokinetic Endpoints (in vitro):
-
Steady-state flux (Jss) of this compound across human cadaver skin.
-
Permeability coefficient (Kp).
-
Lag time (t_lag).
-
3. Statistical Methods:
The statistical analysis will be performed using appropriate statistical software. A p-value of < 0.05 will be considered statistically significant.
-
Efficacy Analysis: The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in sensory thresholds among the three formulation groups over time. The model will include formulation, time, and the formulation-by-time interaction as fixed effects, and subject as a random effect. Pairwise comparisons between formulations at each time point will be performed using Tukey's honestly significant difference (HSD) test. Secondary efficacy endpoints (VAS scores, onset, and duration) will be analyzed using analysis of variance (ANOVA) or a non-parametric equivalent (e.g., Kruskal-Wallis test) as appropriate, followed by post-hoc tests for pairwise comparisons.
-
Safety Analysis: The incidence of local skin reactions and adverse events will be summarized using descriptive statistics (frequencies and percentages). Comparisons between formulation groups will be made using Fisher's exact test or Chi-square test.
-
Pharmacokinetic Analysis: The in vitro skin permeation parameters (Jss, Kp, and t_lag) will be calculated from the permeation data. One-way ANOVA followed by Tukey's post-hoc test will be used to compare these parameters among the three formulations.
Experimental Protocols
1. In Vitro Skin Permeation Study
-
Objective: To determine the rate and extent of this compound permeation through human skin from each formulation.
-
Methodology:
-
Skin Preparation: Full-thickness human cadaver skin will be dermatomed to a thickness of approximately 500 µm.
-
Franz Diffusion Cell Setup: The dermatomed skin will be mounted on vertical Franz diffusion cells, with the stratum corneum facing the donor compartment. The receptor compartment will be filled with phosphate-buffered saline (PBS, pH 7.4) maintained at 32°C and stirred continuously.
-
Formulation Application: A finite dose (e.g., 10 mg/cm²) of each formulation (Formulation A, Formulation B, and Reference Standard) will be applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid will be collected and replaced with fresh, pre-warmed PBS.
-
Sample Analysis: The concentration of this compound in the collected samples will be quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: The cumulative amount of this compound permeated per unit area will be plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) will be calculated from the linear portion of the plot.[1][2][3][4]
-
2. In Vivo Sensory Nerve Blockade Assessment (Animal Model)
-
Objective: To evaluate the anesthetic efficacy and duration of action of the formulations in a preclinical model.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats will be used. The hair on the dorsal flank will be clipped 24 hours before the experiment.
-
Formulation Application: A standardized amount of each formulation will be applied to a defined area on the clipped skin and covered with an occlusive dressing.
-
Sensory Testing: At baseline and at various time points post-application (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes), the sensory threshold will be assessed using a calibrated von Frey filament aesthesiometer. The force required to elicit a withdrawal reflex will be recorded.
-
Data Analysis: The change in withdrawal threshold from baseline will be calculated for each time point. The onset of action will be defined as the time to a significant increase in the withdrawal threshold. The duration of action will be the time until the withdrawal threshold returns to baseline levels.
-
3. Local Tissue Irritation Evaluation
-
Objective: To assess the potential for dermal irritation caused by the formulations.
-
Methodology:
-
Animal Model: New Zealand white rabbits will be used. The hair on the back of the rabbits will be clipped 24 hours prior to the study.
-
Formulation Application: A 0.5 g dose of each formulation will be applied to a 1-inch square area of intact and abraded skin on each rabbit. The sites will be covered with a gauze patch and semi-occlusive dressing.
-
Scoring: The application sites will be observed for signs of erythema and edema at 24, 48, and 72 hours after application. The reactions will be scored according to the Draize scale.[5][6][7]
-
Primary Irritation Index (PII): The PII will be calculated for each formulation based on the combined erythema and edema scores. The formulations will be classified according to their irritation potential (e.g., non-irritating, slightly irritating, moderately irritating, or severely irritating).[5]
-
Data Presentation
Table 1: In Vitro Skin Permeation Parameters of this compound Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (t_lag) (h) |
| Formulation A | Mean ± SD | Mean ± SD | Mean ± SD |
| Formulation B | Mean ± SD | Mean ± SD | Mean ± SD |
| Reference Standard | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: In Vivo Anesthetic Efficacy of this compound Formulations
| Formulation | Onset of Anesthesia (min) | Duration of Anesthesia (min) | Maximum % Increase in Sensory Threshold |
| Formulation A | Mean ± SD | Mean ± SD | Mean ± SD |
| Formulation B | Mean ± SD | Mean ± SD | Mean ± SD |
| Reference Standard | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Local Irritation Scores of this compound Formulations
| Formulation | Primary Irritation Index (PII) | Irritation Classification | Incidence of Erythema (%) | Incidence of Edema (%) |
| Formulation A | Mean ± SD | |||
| Formulation B | Mean ± SD | |||
| Reference Standard | Mean ± SD |
Mandatory Visualization
Caption: Experimental workflow for the comparative study of this compound formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 4. atlantisbioscience.com [atlantisbioscience.com]
- 5. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]
- 6. criver.com [criver.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Evaluating the Safety Profile of Pramoxine Hydrochloride: A Comparative Guide for Researchers
For drug development professionals and researchers, a thorough understanding of the safety profile of an active pharmaceutical ingredient is paramount. This guide provides a comprehensive comparison of the safety of pramoxine (B177174) hydrochloride against other common local anesthetics, supported by experimental data and detailed methodologies.
Executive Summary
Pramoxine hydrochloride distinguishes itself with a remarkably favorable safety profile, particularly for topical applications. Its unique chemical structure, which is not an ester or an amide like many other local anesthetics, contributes to its low potential for systemic toxicity and allergic cross-reactivity.[1][2] While other local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057) are effective, they are associated with a higher risk of systemic side effects, including central nervous system (CNS) and cardiovascular toxicity, especially at higher concentrations or with systemic absorption.[3][4][5] In contrast, pramoxine's minimal absorption through the skin significantly mitigates these risks, making it a safer alternative for topical formulations.[6][7]
Comparative Safety Data
| Anesthetic | Cell Line | Endpoint | Value | Reference |
| Pramoxine HCl | - | - | Low acute and cumulative toxicity | [1][8] |
| Bupivacaine | SH-SY5Y (Human Neuroblastoma) | LD50 (mM) | 0.95 ± 0.08 | [3][9] |
| Lidocaine | SH-SY5Y (Human Neuroblastoma) | LD50 (mM) | 3.35 ± 0.33 | [3][9] |
| Lidocaine | Unknown | IC50 (µM) | 613.77 | [10] |
| Prilocaine | SH-SY5Y (Human Neuroblastoma) | LD50 (mM) | 4.32 ± 0.39 | [3][9] |
| Mepivacaine | SH-SY5Y (Human Neuroblastoma) | LD50 (mM) | 4.84 ± 1.28 | [3][9] |
| Articaine | SH-SY5Y (Human Neuroblastoma) | LD50 (mM) | 8.98 ± 2.07 | [3][9] |
| Ropivacaine | SH-SY5Y (Human Neuroblastoma) | LD50 (mM) | 13.43 ± 0.61 | [3][9] |
| Tetracaine | Unknown | IC50 (µM) | 161.37 | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells (e.g., human fibroblasts, neuroblastoma cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Exposure: Prepare serial dilutions of the local anesthetic in the culture medium. Replace the existing medium with 100 µL of the anesthetic dilutions and include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[3][11]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Express results as a percentage of the vehicle-only control to determine cell viability. Calculate IC50 values from the dose-response curves.
In Vitro Neurotoxicity Assessment
This protocol outlines a general workflow for evaluating the neurotoxic potential of local anesthetics on cultured neuronal cells.
Methodology:
-
Cell Culture: Culture neuronal cells, such as the SH-SY5Y human neuroblastoma cell line or primary neurons, under standard conditions.[3]
-
Anesthetic Exposure: Expose the cultured cells to a range of concentrations of the local anesthetics for specific durations (e.g., 1 hour, 24 hours).
-
Assessment of Cell Viability: Utilize assays such as the MTT assay (described above) or LDH (lactate dehydrogenase) assay to quantify cell death.[3]
-
Apoptosis and Necrosis Differentiation: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
Caspase Activity Assay: Measure the activity of key apoptosis-related enzymes, such as caspase-3 and caspase-7, using commercially available luminescent or colorimetric kits to confirm the involvement of the caspase cascade.[3][13]
-
Reactive Oxygen Species (ROS) Production: Assess the level of oxidative stress by measuring the generation of ROS using fluorescent probes like DCFH-DA.[14]
Signaling Pathways in Local Anesthetic Toxicity
The following diagrams illustrate key signaling pathways implicated in the cytotoxic and neurotoxic effects of local anesthetics.
Caption: A generalized workflow for assessing the in vitro neurotoxicity of local anesthetics.
Caption: Key signaling pathways involved in local anesthetic-induced apoptosis.
Conclusion
This compound presents a superior safety profile for topical applications when compared to other local anesthetics that carry a greater risk of systemic toxicity. Its minimal systemic absorption and low potential for allergic sensitization make it an excellent choice for formulations aimed at providing localized relief from pain and itching. For researchers and drug development professionals, the favorable safety characteristics of this compound, supported by a long history of clinical use, underscore its value as a reliable and safe topical anesthetic agent.
References
- 1. Apoptosis, Proliferation, and Autophagy Are Involved in Local Anesthetic-Induced Cytotoxicity of Human Breast Cancer Cells | MDPI [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. Complex interplay of MAPK signaling in cellular stress responses and apoptosis regulation [ijsra.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Local Anesthetics Induce Apoptosis in Human Thyroid Cancer Cells through the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 14. Apoptosis, Proliferation, and Autophagy Are Involved in Local Anesthetic-Induced Cytotoxicity of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pramoxine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Pramoxine Hydrochloride, a topical anesthetic. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, primary oversight is provided by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous wastes.[1][3] Additionally, many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[1]
A significant development in pharmaceutical waste management is the EPA's final rule under RCRA, known as Subpart P, which sets forth specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[2][4] A key provision of Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a sink or toilet.[2]
Waste Characterization
Before disposal, it is crucial to determine if the this compound waste is classified as hazardous. According to Safety Data Sheets (SDS), this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6][7] While the SDS for this compound does not list it as a P- or U-listed hazardous waste under RCRA, it is the responsibility of the waste generator to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
Disposal Procedures
The recommended disposal method for this compound is to send it to an approved waste disposal plant.[5][6][7][8] The specific procedures will depend on the nature and quantity of the waste.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[5][6]
-
Contain the spill to prevent further spread.[5] For powder spills, cover with a plastic sheet or tarp to minimize dust.[5]
-
Collect the material using mechanical means that avoid creating dust and place it in appropriate, labeled containers for disposal.[5]
-
Clean the contaminated surface thoroughly.[5]
Container Disposal:
Empty containers that held this compound must also be disposed of properly. Do not reuse the containers.[5] If the waste is determined to be hazardous, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
Quantitative Data Summary
| Waste Category | Description | Recommended Disposal Method |
| Non-Hazardous Pharmaceutical Waste | Waste that does not meet the EPA's criteria for hazardous waste. | Incineration at a licensed facility is a common method. May be disposed of in designated blue or white containers. |
| RCRA Hazardous Pharmaceutical Waste | Waste that is specifically listed by the EPA as hazardous or exhibits hazardous characteristics (ignitable, corrosive, reactive, toxic). | Must be managed and disposed of in accordance with RCRA regulations. Typically requires incineration. Disposed of in black containers.[2] |
| Controlled Substances | Pharmaceuticals regulated by the DEA. | Must be destroyed using a DEA-approved method to render them "non-retrievable". |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
This guide provides a foundational understanding of the proper disposal procedures for this compound. It is imperative for all laboratory personnel to consult their institution's specific waste management plan and to stay informed about federal, state, and local regulations to ensure full compliance and safety.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Pramoxine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Pramoxine Hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |
| Skin Protection | Wear protective gloves and protective clothing.[1] Chemical impermeable gloves are recommended.[2] |
| Respiratory Protection | Use only in a well-ventilated area.[1][2][3] If exposure limits are exceeded, use NIOSH/MSHA approved respiratory protection.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Handle in accordance with good industrial hygiene and safety practice.[1][4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][4]
-
Do not eat, drink, or smoke when using this product.[1][3][4]
Storage:
-
Preparations like creams or ointments should be stored in tight containers at 15-30°C.[2][3]
-
Aerosol preparations should be stored at room temperature and away from heat or open flames.[2][3]
Emergency and Disposal Plans
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[4]
-
If on Skin: Wash with plenty of soap and water.[1][4] If skin irritation occurs, get medical help.[2][3] Take off contaminated clothing and wash it before reuse.[2][3][4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
If Swallowed: Rinse mouth.[3][4] Get medical help.[2][3] Never give anything by mouth to an unconscious person.[1]
Spill and Disposal:
-
Spill: For powder spills, cover with a plastic sheet to minimize spreading.[1] Take up mechanically and place in appropriate containers for disposal.[1] Avoid creating dust.[1] Clean the contaminated surface thoroughly.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations.[1][3]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
